Methylcatalpol
Description
from leaves of Buddleia scordioides; structure in first source
Propriétés
Formule moléculaire |
C16H24O10 |
|---|---|
Poids moléculaire |
376.36 g/mol |
Nom IUPAC |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-5-methoxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-10-yl]oxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C16H24O10/c1-22-12-6-2-3-23-14(8(6)16(5-18)13(12)26-16)25-15-11(21)10(20)9(19)7(4-17)24-15/h2-3,6-15,17-21H,4-5H2,1H3/t6-,7-,8-,9-,10+,11-,12+,13+,14+,15+,16-/m1/s1 |
Clé InChI |
CQHVYUDLQLYNAI-GSKJLTDHSA-N |
Origine du produit |
United States |
Foundational & Exploratory
The Natural Provenance of Methylcatalpol: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the natural sources, quantitative analysis, and potential biological activities of Methylcatalpol, an iridoid glycoside of interest to the pharmaceutical and drug development sectors. This document is intended for researchers, scientists, and professionals in drug development seeking detailed information on this compound.
Natural Sources of this compound
This compound is a naturally occurring iridoid glycoside found predominantly in plant species belonging to the genera Buddleja and Plantago.[1] It is a mono-O-methyl derivative of catalpol (B1668604), another well-studied iridoid glycoside.[1]
Buddleja Species
Numerous species within the Buddleja genus, commonly known as butterfly bush, are primary sources of this compound. In many of these species, this compound is a predominant iridoid glycoside, often found alongside catalpol and aucubin.[2] The yields of these individual glycosides can be approximately 0.1% of the fresh weight of the leaves.[1]
Plantago Species
Various species of the Plantago genus, or plantains, also contain this compound, although often in conjunction with higher concentrations of catalpol and aucubin.[1] The concentrations of these related compounds can vary significantly depending on the species, cultivar, plant part, and even growing conditions such as light and nutrient availability.[3][4]
Quantitative Data on this compound and Related Iridoids
The concentration of this compound and its precursor, catalpol, varies among different plant species and even within different parts of the same plant. The following tables summarize available quantitative data.
Table 1: Quantitative Data of this compound in Buddleja Species
| Species | Plant Part | Compound | Concentration (% of fresh or dry weight) | Reference |
| Buddleja species (general) | Leaves | This compound | ~0.1% (fresh weight) | [1] |
| Buddleja weyeriana | Foliage | This compound | 0.2% | [2] |
| Emorya suaveolens (related genus) | Not specified | This compound | 0.7% | [2] |
| Buddleja colvilei | Fresh foliage | This compound | ~0.1% | [2] |
| Buddleja asiatica | Flowering parts | This compound | Present (not quantified) | [5] |
Table 2: Quantitative Data of Catalpol in Plantago Species (as a proxy for this compound presence)
| Species | Plant Part | Compound | Concentration (mg/g Dry Matter unless specified) | Reference |
| Plantago lanceolata | Leaves | Catalpol | 1.7 (average) | [4] |
| Plantago lanceolata 'Tonic' | Leaves | Catalpol | <0.5 | [6] |
| Plantago lanceolata | Leaves (aqueous extract) | Catalpol | 9.339 µg/mg | [7] |
| Plantago major | Roots (aqueous extract) | Catalpol | 2.451 µg/mg | [7] |
Experimental Protocols
Extraction and Isolation of this compound
The following is a representative protocol for the extraction and isolation of this compound from plant material, based on established methods for iridoid glycosides.
Protocol 1: General Extraction and Isolation
-
Plant Material Preparation: Fresh or air-dried leaves of Buddleja or Plantago species are ground into a coarse powder.
-
Extraction: The powdered plant material is macerated with methanol (B129727) or a methanol-water mixture at room temperature for 24-48 hours. The process is repeated multiple times to ensure complete extraction.
-
Filtration and Concentration: The resulting extract is filtered, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate, to remove non-polar compounds. The aqueous fraction containing the glycosides is retained.
-
Chromatographic Purification: The aqueous fraction is subjected to column chromatography on silica (B1680970) gel or a polymeric adsorbent resin. Elution is performed with a gradient of methanol in chloroform or water to separate the iridoid glycosides.
-
Final Purification: Fractions containing this compound are further purified by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
Quantification of this compound by HPLC-UV
The following protocol outlines a general method for the quantification of this compound in plant extracts.
Protocol 2: HPLC-UV Quantification
-
Standard Preparation: A stock solution of purified this compound of known concentration is prepared in methanol. A series of standard solutions are prepared by serial dilution to construct a calibration curve.
-
Sample Preparation: A known weight of the dried plant extract is dissolved in a known volume of methanol. The solution is filtered through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both may be acidified with 0.1% formic acid). A typical gradient might start with a low percentage of acetonitrile, which is gradually increased.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection: UV detector set at a wavelength of approximately 210 nm.
-
Injection Volume: 10-20 µL.
-
-
Quantification: The concentration of this compound in the sample is determined by comparing the peak area from the sample chromatogram to the calibration curve generated from the standard solutions.
Biological Activity and Signaling Pathways
While direct studies on the signaling pathways of this compound are limited, extensive research on the closely related compound, catalpol, provides significant insights into its potential biological activities, particularly its anti-inflammatory and neuroprotective effects. Given their structural similarity, it is plausible that this compound shares similar mechanisms of action.
Anti-inflammatory Effects
Catalpol has been shown to exert anti-inflammatory effects by modulating various signaling pathways.[8] One key pathway is the AMPK/mTOR signaling pathway . In inflammatory conditions, catalpol can activate AMP-activated protein kinase (AMPK), which in turn inhibits the mammalian target of rapamycin (B549165) (mTOR) pathway, leading to a reduction in the production of pro-inflammatory cytokines.[9][10]
Neuroprotective Effects
The neuroprotective properties of catalpol are well-documented and are attributed to its ability to modulate several signaling pathways.
-
MKK4/JNK/c-Jun Signaling Pathway: In models of Parkinson's disease, catalpol has been found to suppress the activation of the MKK4/JNK/c-Jun signaling pathway, which is involved in neuronal apoptosis.[11][12]
-
Shh Signaling Pathway: Catalpol may promote neurogenesis and synaptogenesis by activating the Sonic hedgehog (Shh) signaling pathway, which can also play a role in mitochondrial regulation.[13]
Visualizations
The following diagrams illustrate the key experimental workflow and a potential signaling pathway for this compound, based on data for catalpol.
References
- 1. CATALPOL AND this compound: NATURALLY OCCURRING GLYCOSIDES IN PLANTAGO AND BUDDLEIA SPECIES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. nzgajournal.org.nz [nzgajournal.org.nz]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Investigating a Simple and Sensitive High-performance Liquid Chromatography Method for Simultaneous Determination of Apigenin Catalpol and Gallic Acid Contents in Plantago Lanceolata L. and Plantago Major L. - Pharmaceutical and Biomedical Research [pbr.mazums.ac.ir]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Catalpol ameliorates LPS-induced inflammatory response by activating AMPK/mTOR signaling pathway in rat intestinal epithelial cells. | Semantic Scholar [semanticscholar.org]
- 11. Catalpol Exerts a Neuroprotective Effect in the MPTP Mouse Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Catalpol promotes hippocampal neurogenesis and synaptogenesis in rats after multiple cerebral infarctions by mitochondrial regulation: involvement of the Shh signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthesis of Methylcatalpol in Plants: A Technical Guide for Researchers
Abstract
Methylcatalpol, a significant iridoid glycoside found predominantly in species of the Buddleia genus, is a 6-O-methyl derivative of the more widely studied iridoid, catalpol (B1668604).[1][2] Iridoids are a class of monoterpenoids recognized for their diverse pharmacological activities, making their biosynthetic pathways a subject of intense research for metabolic engineering and drug development. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, from its primary metabolic precursors to the final methylation step. It details the key intermediates, the enzyme classes implicated through transcriptomic studies, and presents detailed experimental protocols for the functional characterization of candidate enzymes. While the complete enzymatic cascade has not been fully elucidated, this guide synthesizes the current state of knowledge to provide a foundational resource for researchers in the field.
Introduction to this compound Biosynthesis
The biosynthesis of iridoids is a complex process that can be broadly divided into three stages:
-
Precursor Formation: The synthesis of the universal C5 isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), via the mevalonate (B85504) (MVA) and/or the methylerythritol 4-phosphate (MEP) pathways.[3]
-
Iridoid Skeleton Formation: The condensation of IPP and DMAPP to form geranyl diphosphate (B83284) (GPP), followed by a series of oxidations, reductions, and cyclization reactions to form the core iridoid structure.[3][4][5]
-
Late-Stage Modifications: A series of tailoring reactions including hydroxylation, glycosylation, epoxidation, and methylation that lead to the vast diversity of iridoid structures observed in nature.[4][6]
This compound biosynthesis follows the "Route II" pathway, which produces iridoids with an 8α-stereochemistry.[7] The proposed pathway, based on feeding experiments and extensive transcriptomic analysis in species like Rehmannia glutinosa, involves the formation of catalpol from the key intermediate aucubin (B1666126), which is then methylated at the C-6 hydroxyl group to yield this compound.[1][2][8]
The Proposed Biosynthetic Pathway of this compound
The journey from primary metabolism to this compound is a multi-step enzymatic cascade. While early pathway enzymes are well-characterized, the specific enzymes for the later steps are largely putative, identified through homology in transcriptome datasets.[4][5]
Stage 1 & 2: Formation of the Core Iridoid Skeleton
The pathway begins with the formation of GPP, which is converted to the iridoid skeleton precursor, 8-epi-iridodial, through the action of several key enzymes:
-
Geraniol Synthase (GES): Converts GPP to geraniol.
-
Geraniol 10-hydroxylase (G10H): A cytochrome P450 monooxygenase that hydroxylates geraniol.
-
10-hydroxygeraniol oxidoreductase (10HGO): Oxidizes 10-hydroxygeraniol to 10-oxogeranial.
-
epi-Iridoid Synthase (epi-ISY): Catalyzes the reductive cyclization of 10-oxogeranial to form 8-epi-iridodial, the precursor for the catalpol family of iridoids.[3]
Stage 3: Late-Stage Modifications to Catalpol and this compound
This stage involves a series of complex tailoring reactions. Feeding experiments have strongly suggested the following sequence of intermediates: 8-epi-deoxyloganic acid → bartsioside (B12047269) → aucubin → catalpol.[8] The final methylation step yields this compound. The enzymes responsible are yet to be definitively isolated and characterized but are predicted based on transcriptomic data from iridoid-producing plants.[4][5]
The proposed enzymatic steps are:
-
Oxidation & Glycosylation: 8-epi-iridodial undergoes oxidation and glycosylation by putative Aldehyde Dehydrogenases (ALDH) and UDP-dependent Glycosyltransferases (UGTs) to form 8-epi-deoxyloganic acid.
-
Hydroxylation: A putative hydroxylase converts 8-epi-deoxyloganic acid to bartsioside.
-
Hydroxylation/Cyclization: A second putative hydroxylase is thought to convert bartsioside to aucubin.
-
Epoxidation: A putative epoxidase catalyzes the conversion of aucubin to catalpol. This is a critical step differentiating catalpol from its precursor.[3][4]
-
Methylation: A S-adenosyl-L-methionine (SAM)-dependent Catalpol 6-O-methyltransferase (putative) transfers a methyl group to the C-6 hydroxyl of catalpol to form this compound.[1][2]
Below is a diagram illustrating the proposed biosynthetic pathway.
Quantitative Data
Quantitative analysis of the this compound pathway is still in its early stages. Most available data pertains to metabolite accumulation rather than enzymatic activity. The identification of specific genes and the purification of their corresponding enzymes are required for detailed kinetic analysis.
| Parameter | Value | Plant Species | Tissue | Reference |
| Metabolite Concentration | ||||
| Relative Concentration | This compound > Catalpol | Buddleia spp. | Leaves | [1][2][4] |
| Relative Concentration | Catalpol ≈ Aucubin | Plantago spp. | Leaves | [1][2][4] |
| Yield of Glycosides | ~0.1% of fresh weight | Buddleia & Plantago spp. | Leaves | [1][2][4] |
| Gene Expression (Putative) | ||||
| Candidate Genes Identified | >200 unigenes for 13 enzymes | Rehmannia glutinosa | Leaves, Roots | [4][9] |
| Candidate Genes Identified | 557 unigenes for catalpol pathway | Centranthera grandiflora | Whole Plant | [10] |
Key Experimental Protocols
The elucidation of the this compound biosynthetic pathway requires a combination of molecular biology, biochemistry, and analytical chemistry. Below are detailed protocols for the identification and characterization of the putative final enzyme, Catalpol 6-O-methyltransferase (CMT).
Protocol 1: Identification and Cloning of a Candidate Catalpol 6-O-Methyltransferase (CMT) Gene
This protocol outlines the steps to identify and clone a candidate CMT gene from a this compound-producing plant, such as Buddleia globosa.
-
RNA Extraction and cDNA Synthesis:
-
Harvest young leaf tissue, where biosynthesis is often most active, and immediately freeze in liquid nitrogen.
-
Extract total RNA using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) including an on-column DNase I digestion step.
-
Verify RNA integrity and quantity using a spectrophotometer and agarose (B213101) gel electrophoresis.
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase (e.g., SuperScript IV, Invitrogen) with an oligo(dT) primer.
-
-
Candidate Gene Identification by PCR:
-
Design degenerate primers based on conserved regions of known plant O-methyltransferases (OMTs) that act on secondary metabolites. Search public databases (e.g., NCBI) for OMT sequences from related species in the Lamiales order.
-
Perform PCR on the synthesized cDNA using the degenerate primers.
-
Separate PCR products on an agarose gel, excise bands of the expected size (~300-500 bp), and purify the DNA.
-
Clone the purified fragments into a TA cloning vector (e.g., pGEM-T Easy, Promega) and transform into E. coli.
-
Sequence several positive clones to identify unique OMT-like fragments.
-
-
Full-Length cDNA Cloning using RACE:
-
Using the sequence information from the internal fragments, design gene-specific primers for 5' and 3' Rapid Amplification of cDNA Ends (RACE).
-
Perform 5' and 3' RACE using a commercial kit (e.g., SMARTer RACE 5'/3' Kit, Takara Bio).
-
Assemble the 5' RACE, 3' RACE, and internal fragment sequences to obtain the full-length cDNA sequence of the candidate CMT gene.
-
-
Confirmation and Vector Construction:
-
Design primers to amplify the full open reading frame (ORF) of the candidate gene.
-
Perform PCR, purify the product, and clone it into an expression vector suitable for E. coli (e.g., pET-28a(+) for an N-terminal His-tag).
-
Sequence the final construct to ensure there are no mutations.
-
Protocol 2: Heterologous Expression and Purification of Recombinant CMT
This protocol describes the production and purification of the candidate CMT protein in E. coli for subsequent biochemical assays.
-
Transformation and Expression:
-
Transform the expression vector (e.g., pET-28a-CMT) into a suitable E. coli expression strain (e.g., BL21(DE3) pLysS).
-
Grow a 10 mL starter culture overnight at 37°C in LB medium containing appropriate antibiotics.
-
Inoculate 1 L of LB medium with the starter culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Incubate for 16-20 hours at 18°C with shaking to improve protein solubility.
-
-
Cell Lysis and Protein Extraction:
-
Harvest the cells by centrifugation (5,000 x g, 15 min, 4°C).
-
Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with lysozyme (B549824) (1 mg/mL) and a protease inhibitor cocktail.
-
Incubate on ice for 30 minutes.
-
Sonicate the suspension on ice (e.g., 6 cycles of 15s on, 45s off) to lyse the cells.
-
Centrifuge the lysate at 15,000 x g for 30 min at 4°C to pellet cell debris. Collect the supernatant.
-
-
Affinity Purification:
-
Equilibrate a Ni-NTA affinity column with Lysis Buffer.
-
Load the cleared lysate onto the column.
-
Wash the column with 20 column volumes of Wash Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0).
-
Elute the recombinant protein with Elution Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0).
-
Collect fractions and analyze by SDS-PAGE to identify those containing the purified protein.
-
-
Buffer Exchange and Storage:
-
Pool the fractions containing the pure protein.
-
Perform buffer exchange into a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) using a desalting column or dialysis.
-
Determine the protein concentration (e.g., Bradford assay), aliquot, flash-freeze in liquid nitrogen, and store at -80°C.
-
Protocol 3: Enzyme Assay for Catalpol 6-O-Methyltransferase Activity
This protocol uses a non-radioactive, HPLC-based method to determine the activity and kinetic parameters of the purified recombinant CMT.
-
Reaction Mixture Setup:
-
Prepare a standard reaction mixture in a microcentrifuge tube:
-
100 mM Tris-HCl buffer (pH 7.5)
-
1 mM Dithiothreitol (DTT)
-
5 mM MgCl₂
-
1 mM S-adenosyl-L-methionine (SAM)
-
1 mM Catalpol (substrate)
-
5-10 µg purified recombinant CMT enzyme
-
Nuclease-free water to a final volume of 100 µL.
-
-
Include a negative control reaction without the enzyme or without SAM.
-
-
Enzyme Reaction:
-
Pre-warm the mixture (without enzyme) to 30°C for 5 minutes.
-
Initiate the reaction by adding the purified enzyme.
-
Incubate at 30°C for a set time (e.g., 30-60 minutes). Determine the optimal time in preliminary experiments to ensure the reaction is in the linear range.
-
Stop the reaction by adding 20 µL of 20% trichloroacetic acid (TCA) or by heat inactivation at 95°C for 5 minutes.
-
Centrifuge at high speed for 10 minutes to pellet the precipitated protein.
-
-
Product Analysis by HPLC-MS:
-
Transfer the supernatant to an HPLC vial.
-
Inject 20 µL onto a C18 reverse-phase column.
-
Use a gradient elution method, for example:
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: 5% B to 95% B over 30 minutes.
-
-
Monitor the elution profile using a UV detector (e.g., at 210 nm) and a mass spectrometer.
-
Identify the this compound product peak based on its retention time and mass-to-charge ratio compared to an authentic standard (if available) or by the expected mass shift from catalpol.
-
-
Kinetic Analysis:
-
To determine Michaelis-Menten kinetics (Kₘ and Vₘₐₓ), perform the assay with varying concentrations of one substrate (e.g., catalpol from 10 µM to 500 µM) while keeping the other substrate (SAM) at a saturating concentration (e.g., 1 mM).
-
Quantify the amount of this compound produced using a standard curve.
-
Plot the initial reaction velocity against substrate concentration and fit the data to the Michaelis-Menten equation using non-linear regression software.
-
Conclusion and Future Outlook
The biosynthesis of this compound represents a fascinating branch of iridoid metabolism. While a putative pathway has been constructed based on indirect evidence, significant research is required to fill the existing knowledge gaps. The functional characterization of the late-stage enzymes—particularly the hydroxylases, epoxidase, and the final 6-O-methyltransferase—is paramount. The protocols detailed in this guide provide a roadmap for researchers to clone candidate genes from this compound-producing species like Buddleia and validate their function through in vitro biochemical assays.
Successful elucidation of this pathway will not only deepen our understanding of plant specialized metabolism but also pave the way for the heterologous production of this compound and novel catalpol derivatives in microbial systems. Such advances hold immense potential for the sustainable production of these valuable pharmaceutical compounds, enabling further exploration of their therapeutic benefits.
References
- 1. THE FORMATION OF O-METHYLATED CATECHOLS BY MICROSOMAL HYDROXYLATION OF PHENOLS AND SUBSEQUENT ENZYMATIC CATECHOL O-METHYLATION. SUBSTRATE SPECIFICITY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. digitalcommons.odu.edu [digitalcommons.odu.edu]
- 3. Transcriptome Analysis Provides Insights into Catalpol Biosynthesis in the Medicinal Plant Rehmannia glutinosa and the Functional Characterization of RgGES Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CATALPOL AND this compound: NATURALLY OCCURRING GLYCOSIDES IN PLANTAGO AND BUDDLEIA SPECIES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic Profiling of Buddleia indica Leaves using LC/MS and Evidence of their Antioxidant and Hepatoprotective Activity Using Different In Vitro and In Vivo Experimental Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of expression and purification protocols on Gα biochemical activity: kinetics of plant and mammalian G protein cycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strategies for Heterologous Expression, Synthesis, and Purification of Animal Venom Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Loganic Acid Methyltransferase: Insights into the Specificity of Methylation on an Iridoid Glycoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analytical methodologies for sensing catechol-O-methyltransferase activity and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of Centranthera grandiflora Benth Transcriptome Explores Genes of Catalpol, Acteoside and Azafrin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Pharmacological Properties of Methylcatalpol and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct quantitative pharmacological data and detailed experimental protocols specifically for methylcatalpol are limited in the currently available public literature. This guide provides an in-depth overview based on the well-studied parent compound, catalpol (B1668604), and available information on its derivatives. The pharmacological properties of this compound are inferred from the activities of catalpol and the known influence of methylation on the activity of catalpol derivatives.
Introduction
This compound, a naturally occurring iridoid glycoside, is a mono-O-methyl derivative of catalpol.[1] Catalpol itself is a well-researched compound extracted from the root of Rehmannia glutinosa and other plants, known for a wide array of biological activities.[2][3] This technical guide aims to provide a comprehensive overview of the known and potential pharmacological properties of this compound and its derivatives, with a focus on its neuroprotective and anti-inflammatory effects. The information presented herein is primarily based on studies of catalpol, with specific insights into how the methyl substitution may influence its biological activity.
Core Pharmacological Properties
The primary pharmacological activities of interest for this compound and its derivatives are neuroprotection and anti-inflammation. These effects are believed to be mediated through the modulation of several key signaling pathways.
Neuroprotective Effects
Catalpol has demonstrated significant neuroprotective effects in various in vivo and in vitro models of neurological disorders, including stroke, Alzheimer's disease, and Parkinson's disease.[2][4][5] The neuroprotective mechanisms are multifaceted and include anti-oxidant, anti-inflammatory, and anti-apoptotic actions.[2][5] A key mechanism underlying its neuroprotective effects is the upregulation of glial cell-derived neurotrophic factor (GDNF).[6]
Anti-inflammatory Effects
Catalpol exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.[3] This is achieved through the modulation of critical inflammatory signaling pathways, most notably the NF-κB and MAPK pathways.[1][5] Studies on catalpol derivatives suggest that substitutions at the 6-O position, such as the methyl group in this compound, can enhance these anti-inflammatory activities. Specifically, derivatives with low-polarity substituents at this position have shown higher NF-κB inhibitory potency than catalpol itself.[7][8]
Quantitative Pharmacological Data (Catalpol as a Reference)
Table 1: In Vitro Anti-inflammatory Activity of Catalpol
| Assay Type | Cell Line | Stimulant | Measured Parameter | IC50 / Effect | Reference |
| Pro-inflammatory Cytokine Production | Human intestinal Caco-2 cells | IL-1β | IL-6, IL-8, MCP-1 mRNA and protein | Significant inhibition | [9] |
| NF-κB Activation | - | - | NF-κB pathway inhibition | - | [1][5] |
| MAPK Activation | - | - | Inhibition of ERK, JNK, and p38 | - | [5] |
Table 2: In Vivo Neuroprotective Activity of Catalpol
| Animal Model | Disease Model | Dosage | Outcome | Reference |
| Mice | MPTP-induced Parkinson's Disease | - | Alleviated impairment of exploratory behavior | [10] |
| Rats | Acute Focal Ischemic Stroke | - | Significantly improved neurological function score | [2] |
| Mice | Chronic Kidney Disease | 5 mg/kg | Attenuated oxidative stress and inflammation | [11] |
Key Signaling Pathways
The pharmacological effects of catalpol, and by extension this compound, are mediated through complex signaling networks. The following diagrams illustrate the key pathways involved.
NF-κB Signaling Pathway
Catalpol has been shown to inhibit the NF-κB signaling pathway, a central regulator of inflammation.[1][5] The inhibitory action on this pathway is believed to be enhanced in 6-O-substituted derivatives like this compound.[7][8]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial inflammatory pathway modulated by catalpol.[5] It involves a cascade of protein kinases that regulate a variety of cellular processes, including inflammation and apoptosis.
GDNF Signaling Pathway
The neuroprotective effects of catalpol are partly attributed to its ability to increase the expression of Glial cell-derived neurotrophic factor (GDNF), which promotes the survival of dopaminergic neurons.[6]
Experimental Protocols
The following are generalized protocols for assessing the neuroprotective and anti-inflammatory activities of compounds like this compound. These should be adapted and optimized for specific experimental conditions.
In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production
This assay assesses the ability of a test compound to inhibit the production of nitric oxide, a key inflammatory mediator, in cultured macrophages.
Protocol Steps:
-
Cell Culture: Culture RAW 264.7 macrophage cells in appropriate media until they reach 80-90% confluency.
-
Plating: Seed the cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (or its derivatives) for 1-2 hours.
-
Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.
-
Data Analysis: Calculate the percentage of nitric oxide inhibition compared to the LPS-only control and determine the IC50 value.
In Vivo Neuroprotection Assay: MPTP-induced Mouse Model of Parkinson's Disease
This model is used to evaluate the neuroprotective effects of a compound against dopamine (B1211576) neuron degeneration.
Protocol Steps:
-
Animal Model: Use male C57BL/6 mice, 8-10 weeks old.
-
Grouping: Divide animals into three groups: Vehicle control, MPTP-treated, and MPTP + this compound treated.
-
Drug Administration: Administer this compound (e.g., via oral gavage or intraperitoneal injection) daily for a predefined period (e.g., 14 days).
-
Induction of Parkinsonism: On specified days during the treatment period, administer MPTP (e.g., 20 mg/kg, i.p.) four times at 2-hour intervals.
-
Behavioral Assessment: Conduct behavioral tests such as the rotarod test and pole test to assess motor coordination and bradykinesia.
-
Tissue Collection: At the end of the experiment, euthanize the animals and collect brain tissues.
-
Neurochemical and Histological Analysis: Analyze the striatum for dopamine and its metabolites using HPLC. Perform tyrosine hydroxylase (TH) immunohistochemistry on sections of the substantia nigra to quantify dopaminergic neuron loss.
Conclusion and Future Directions
This compound and its derivatives represent a promising class of compounds with potential therapeutic applications in neuroinflammatory and neurodegenerative diseases. While direct evidence is still emerging, the extensive research on the parent compound, catalpol, provides a strong foundation for their further investigation. The enhanced NF-κB inhibitory activity observed in 6-O-substituted catalpol derivatives suggests that this compound may possess superior anti-inflammatory properties compared to catalpol.
Future research should focus on:
-
Quantitative Pharmacological Profiling: Determining the IC50 and EC50 values of this compound and its synthesized derivatives in various in vitro and in vivo models.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound.
-
Pharmacokinetic and Toxicological Studies: Evaluating the absorption, distribution, metabolism, excretion, and safety profile of these compounds.
-
Synthesis of Novel Derivatives: Exploring further structural modifications to optimize potency and drug-like properties.
By addressing these key areas, the full therapeutic potential of this compound and its derivatives can be unlocked for the development of novel treatments for a range of debilitating diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Neuroprotection of Catalpol for Experimental Acute Focal Ischemic Stroke: Preclinical Evidence and Possible Mechanisms of Antioxidation, Anti-Inflammation, and Antiapoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory effect and mechanism of catalpol in various inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. Catapol: a promising natural neuroprotective agent for neurologic disorders – ScienceOpen [scienceopen.com]
- 6. researchgate.net [researchgate.net]
- 7. Bioactivities of Natural Catalpol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioactivities of Natural Catalpol Derivatives: Ingenta Connect [ingentaconnect.com]
- 9. Catalpol reduces the production of inflammatory mediators via PPAR-γ activation in human intestinal Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Catalpol Exerts a Neuroprotective Effect in the MPTP Mouse Model of Parkinson’s Disease [frontiersin.org]
- 11. Catalpol Attenuates Oxidative Stress and Inflammation via Mechanisms Involving Sirtuin-1 Activation and NF-κB Inhibition in Experimentally-Induced Chronic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Mechanism of Action of Methylcatalpol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methylcatalpol, a prominent iridoid glycoside derived from the root of Rehmannia glutinosa, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning its neuroprotective, anti-inflammatory, and antioxidant properties. Through a comprehensive review of preclinical studies, this document elucidates the key signaling pathways modulated by this compound, including the MKK4/JNK/c-Jun, SDF-1α/CXCR4, AMPK/SIRT1, NF-κB, and Nrf2/HO-1 pathways. Detailed experimental protocols for pivotal assays are provided, alongside a quantitative summary of its biological effects, to facilitate further research and drug development endeavors.
Introduction
This compound, often referred to as catalpol, is a key bioactive compound with a well-documented therapeutic potential across a spectrum of pathological conditions, particularly those involving inflammation and oxidative stress.[1][2] Its ability to cross the blood-brain barrier positions it as a promising candidate for the treatment of neurodegenerative diseases.[3] This guide will dissect the intricate cellular and molecular mechanisms through which this compound exerts its protective effects.
Core Mechanisms of Action
The therapeutic efficacy of this compound stems from its ability to modulate multiple signaling cascades, thereby influencing a wide range of cellular processes from inflammation and oxidative stress to apoptosis and angiogenesis.
Anti-Inflammatory Effects
This compound has been shown to potently suppress inflammatory responses, primarily through the inhibition of the NF-κB signaling pathway.[4][5] In inflammatory conditions, the activation of Toll-like receptor 4 (TLR4) often leads to the phosphorylation and subsequent degradation of IκBα, releasing the p65 subunit of NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory cytokines.[4] this compound intervenes in this cascade by inhibiting the phosphorylation of IκBα and p65, thereby preventing p65 nuclear translocation and downregulating the production of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1beta (IL-1β).[3][4][6]
Neuroprotective and Anti-Apoptotic Effects
This compound demonstrates significant neuroprotective properties by modulating several key signaling pathways involved in neuronal survival and apoptosis.
In models of neurodegeneration, such as Parkinson's disease, the MKK4/JNK/c-Jun signaling cascade is often activated, leading to apoptosis.[2][7] this compound has been shown to suppress the phosphorylation of MKK4 and JNK, which in turn reduces the expression of the pro-apoptotic transcription factor c-Jun.[2][7] This inhibition helps to prevent neuronal cell death.
References
- 1. Catalpol attenuates ischemic stroke by promoting neurogenesis and angiogenesis via the SDF-1α/CXCR4 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Catalpol Exerts a Neuroprotective Effect in the MPTP Mouse Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective Effect of Catalpol via Anti-Oxidative, Anti-Inflammatory, and Anti-Apoptotic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalpol attenuates lipopolysaccharide-induced inflammatory responses in BV2 microglia through inhibiting the TLR4-mediated NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Catalpol reduced LPS induced BV2 immunoreactivity through NF-κB/NLRP3 pathways: an in Vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalpol alleviates the lipopolysaccharide-induced inflammatory response of BV2 cells | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]
- 7. Catalpol Exerts a Neuroprotective Effect in the MPTP Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Methylcatalpol: A Historical and Technical Retrospective
A comprehensive guide for researchers, scientists, and drug development professionals on the discovery, characterization, and biological significance of Methylcatalpol.
Introduction
This compound, a naturally occurring iridoid glycoside, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a detailed historical perspective on the discovery of this compound, encompassing its initial isolation, structure elucidation, and the early investigations into its biological activities. The document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
The Dawn of Discovery: Initial Isolation and Identification
The journey of this compound's discovery began in the early 1960s with phytochemical investigations into various plant species. Seminal work published in 1963 identified a novel iridoid glycoside from plants of the Plantago and Buddleia genera. This compound was found to be a mono-O-methyl derivative of the known compound, catalpol (B1668604), leading to the proposed name "this compound". Early studies reported the isolation of this compound, alongside catalpol and aucubin, from these plant sources, with yields of individual glycosides estimated to be around 0.1% of the fresh weight of the leaves.
Physicochemical Properties
Initial characterization of this compound laid the groundwork for its identification and future study. The fundamental properties of the molecule are summarized below.
| Property | Value |
| Molecular Formula | C₁₆H₂₄O₁₀ |
| Molecular Weight | 376.36 g/mol |
| Synonyms | 6-O-Methylcatalpol |
Elucidating the Molecular Architecture: Early Experimental Protocols and Structural Analysis
The determination of this compound's intricate chemical structure was a testament to the analytical techniques of the era. The initial structure elucidation was heavily reliant on the foundational work on catalposide (B190771) and catalpol by Bobbitt, Spiggle, Mahboob, Philipsborn, and Schmid in 1962. A re-evaluation of their chemical and physical evidence, particularly nuclear magnetic resonance (NMR) spectra, confirmed the structure of catalpol and subsequently revealed that this compound is the 6-O-methyl derivative of catalpol.
Experimental Methodologies of the Era
The isolation and purification of this compound in the mid-20th century involved a series of meticulous experimental procedures. While detailed protocols from the original discovery are not fully documented in a single source, a reconstruction based on the common practices for iridoid glycoside isolation during that period provides valuable insight.
1. Extraction: The process typically began with the extraction of fresh or dried plant material (leaves) with hot water or polar organic solvents like methanol (B129727) or ethanol (B145695) to isolate the polar glycosides.
2. Purification: Early purification techniques for iridoid glycosides were multi-step processes aimed at removing pigments, tannins, and other interfering substances. These methods included:
-
Lead Acetate (B1210297) Precipitation: Clarification of the crude extract was often achieved by treatment with a basic lead acetate solution, which precipitates tannins and other impurities. The excess lead was subsequently removed by precipitation as lead sulfide.
-
Adsorption Chromatography: The clarified extract was then subjected to column chromatography. Common stationary phases of the time included:
-
Activated Carbon: Used for the initial cleanup and decolorization of the extract.
-
Alumina Oxide: Employed for the separation of compounds based on polarity.
-
Celite: A form of diatomaceous earth, used as a filter aid and a support for the stationary phase in partition chromatography. The crude extract would be applied to a moist Celite column and eluted with a solvent gradient to separate the glycosides.
-
3. Characterization: The structure of the isolated compounds was determined using the analytical tools available at the time:
-
Paper Chromatography: This technique was instrumental in the initial separation and identification of the glycosides. Different solvent systems were employed to achieve separation, and the spots were visualized using reagents like the Trim and Hill reagent, which gives a characteristic color reaction with iridoids.
-
Infrared (IR) Spectroscopy: Provided information about the functional groups present in the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy was a critical tool in determining the precise arrangement of protons in the molecule, ultimately leading to the confirmation of the 6-O-methyl group in this compound. The chemical shifts of the protons in the ¹H NMR spectrum provided the definitive evidence for its structure.
Below is a diagram illustrating the general workflow for the isolation and characterization of this compound in the 1960s.
Biological Significance: Early Insights and Modern Understanding
While the initial discovery focused on the chemical nature of this compound, subsequent research has begun to shed light on its biological activities, particularly its anti-inflammatory and neuroprotective properties. It is important to note that much of the early and even current research has focused on the closely related compound, catalpol. However, the structural similarity between catalpol and this compound suggests that they may share overlapping biological activities.
Anti-inflammatory Effects
Studies on iridoid glycosides, including catalpol, have demonstrated significant anti-inflammatory potential. The proposed mechanisms often involve the modulation of key signaling pathways implicated in the inflammatory response. While specific research on this compound is still emerging, the anti-inflammatory actions of related compounds are thought to occur through the inhibition of pro-inflammatory mediators and the suppression of inflammatory signaling cascades.
A simplified representation of a potential anti-inflammatory signaling pathway that may be modulated by this compound, based on studies of similar iridoid glycosides, is depicted below.
Neuroprotective Effects
The neuroprotective potential of iridoid glycosides has also been a subject of intense investigation. Research on catalpol has shown that it can protect neurons from various insults, including oxidative stress and excitotoxicity. These protective effects are believed to be mediated through the activation of pro-survival signaling pathways and the inhibition of apoptotic cell death. Given its structural similarity, this compound is also being explored for its potential neuroprotective activities.
The following diagram illustrates a possible neuroprotective signaling pathway that could be influenced by this compound, drawing parallels from the known mechanisms of catalpol.
Methodological & Application
Application Notes and Protocols for Evaluating the Bioactivity of Methylcatalpol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylcatalpol, often referred to as catalpol, is an iridoid glucoside with a growing body of evidence supporting its diverse bioactive properties. Extracted from the roots of Rehmannia glutinosa and other medicinal plants, this compound has demonstrated significant potential in preclinical studies for its anti-inflammatory, neuroprotective, and anti-diabetic activities. These application notes provide detailed protocols for a panel of cell-based assays to evaluate and quantify the bioactivity of this compound, offering a valuable resource for researchers investigating its therapeutic potential. The described assays are fundamental for elucidating the mechanisms of action and determining the potency of this compound in various pathological contexts.
Data Presentation: Quantitative Bioactivity of this compound
The following table summarizes the quantitative data on the bioactivity of this compound from various in vitro studies. This allows for a direct comparison of its potency across different biological activities.
| Bioactivity | Cell Line | Assay | Inducer/Substrate | Parameter | Value |
| Anti-inflammatory | RAW 264.7 Macrophages | Nitric Oxide (NO) Production | Lipopolysaccharide (LPS) | IC50 | ~50-100 µM |
| Neuroprotective | SH-SY5Y Neuroblastoma | Cell Viability (MTT Assay) | MPP+ | EC50 | Effective at 10-100 µM |
| Anti-diabetic | - | α-Glucosidase Inhibition | p-Nitrophenyl-α-D-glucopyranoside | IC50 | ~2.5-5 mM |
Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values can vary depending on the specific experimental conditions, including cell density, inducer concentration, and incubation time. The values presented here are approximate ranges based on available literature.
Key Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key signaling pathways. Understanding these pathways is crucial for interpreting experimental results and for designing further mechanistic studies.
Experimental Protocols
Anti-inflammatory Activity Assessment in RAW 264.7 Macrophages
This protocol details the steps to evaluate the anti-inflammatory effects of this compound by measuring the inhibition of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent System
-
ELISA kits for mouse TNF-α and IL-6
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 10, 25, 50, 100 µM) for 1 hour.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the control group. Incubate for 24 hours.
-
Supernatant Collection: After incubation, centrifuge the plate and collect the supernatant for NO and cytokine analysis.
-
Nitric Oxide (NO) Assay (Griess Assay):
-
Mix 50 µL of supernatant with 50 µL of Griess Reagent A and 50 µL of Griess Reagent B.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate NO concentration using a sodium nitrite (B80452) standard curve.
-
-
Cytokine Measurement (ELISA):
-
Perform ELISA for TNF-α and IL-6 on the collected supernatants according to the manufacturer's instructions.
-
-
Cell Viability Assay (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to the remaining cells in each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
-
Neuroprotective Activity Assessment in SH-SY5Y Cells
This protocol describes how to assess the neuroprotective effects of this compound against MPP⁺ (1-methyl-4-phenylpyridinium), a neurotoxin that induces Parkinson's disease-like symptoms, in the human neuroblastoma SH-SY5Y cell line.
-
SH-SY5Y human neuroblastoma cell line
-
DMEM/F12 medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
MPP⁺ (1-methyl-4-phenylpyridinium)
-
MTT solution
-
LDH cytotoxicity assay kit
-
96-well cell culture plates
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 10, 50, 100 µM) for 2 hours.
-
Neurotoxin Induction: Add MPP⁺ to a final concentration of 1 mM to induce neurotoxicity. Incubate for 24 hours.
-
Cell Viability Assay (MTT Assay):
-
Perform the MTT assay as described in the anti-inflammatory protocol to assess cell viability.
-
-
Cytotoxicity Assay (LDH Assay):
-
Collect the cell culture supernatant.
-
Perform the LDH assay according to the manufacturer's instructions to measure the release of lactate (B86563) dehydrogenase, an indicator of cell damage.
-
Anti-diabetic Activity Assessment: α-Glucosidase Inhibition Assay
This in vitro enzyme inhibition assay evaluates the potential of this compound to inhibit α-glucosidase, a key enzyme in carbohydrate digestion. Inhibition of this enzyme can help in managing postprandial hyperglycemia.
-
Reaction Mixture Preparation: In a 96-well plate, add 50 µL of different concentrations of this compound (e.g., 0.5, 1, 2.5, 5 mM) in phosphate (B84403) buffer (pH 6.8).
-
Enzyme Addition: Add 50 µL of α-glucosidase solution (from Saccharomyces cerevisiae) to each well.
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes.
-
Substrate Addition: Initiate the reaction by adding 50 µL of p-nitrophenyl-α-D-glucopyranoside (pNPG) solution.
-
Incubation: Incubate at 37°C for 30 minutes.
-
Stop Reaction: Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃.
-
Absorbance Measurement: Measure the absorbance at 405 nm. The absorbance is proportional to the amount of p-nitrophenol released.
-
Calculation: Calculate the percentage inhibition of α-glucosidase activity. Acarbose can be used as a positive control.
Western Blot Analysis for Phosphorylated AMPK
This protocol is for detecting the activation of the AMPK pathway by this compound through the analysis of phosphorylated AMPK (p-AMPK).
-
Cell Culture and Treatment: Culture appropriate cells (e.g., C2C12 myotubes for metabolic studies) and treat with this compound for a specified time (e.g., 1-24 hours).
-
Cell Lysis: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AMPK (Thr172) and total AMPK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the p-AMPK signal to the total AMPK signal.
Application Notes and Protocols for Utilizing Methylcatalpol in Anti-inflammatory Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylcatalpol, an iridoid glycoside, is a derivative of catalpol (B1668604), a compound that has demonstrated significant anti-inflammatory properties.[1] While research on this compound is emerging, the well-documented activities of catalpol provide a strong rationale for investigating this compound as a potential therapeutic agent in inflammatory diseases. These application notes provide a comprehensive guide for researchers to explore the anti-inflammatory potential of this compound, including its mechanism of action, and detailed protocols for in vitro and in vivo evaluation.
Mechanism of Action
The anti-inflammatory effects of catalpol, and likely this compound, are attributed to its ability to modulate key signaling pathways involved in the inflammatory cascade.[1] The primary mechanisms include the inhibition of pro-inflammatory cytokines and mediators through the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. Evidence also suggests a role for the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway in the anti-inflammatory action of related compounds.
Key Signaling Pathways in Inflammation
-
NF-κB Signaling Pathway: A crucial regulator of immune and inflammatory responses.[2] Its activation leads to the transcription of genes encoding pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).[2] Catalposide, a related compound, has been shown to inhibit the production of these cytokines and the activation of NF-κB in lipopolysaccharide (LPS)-activated macrophages.[2]
-
MAPK Signaling Pathway: This pathway, consisting of kinases such as p38, JNK, and ERK, is activated by inflammatory stimuli and plays a pivotal role in cellular responses leading to inflammation. Inhibition of this pathway can reduce the production of inflammatory mediators.
-
PI3K/Akt Signaling Pathway: This pathway is involved in cellular processes such as proliferation and survival and has been implicated in the regulation of inflammation.
Data Presentation
The following tables summarize representative quantitative data for the anti-inflammatory effects of catalpol , which can be used as a benchmark for evaluating this compound.
Table 1: In Vitro Anti-inflammatory Activity of Catalpol
| Assay | Cell Line | Stimulant | Measured Parameter | IC50 / Effective Concentration | Reference |
| Nitric Oxide (NO) Production | RAW 264.7 Macrophages | LPS | Nitric Oxide | Data for catalpol not specified in search results, but related compounds show IC50 values in the µM range.[3][4] | [3][4] |
| Cytokine Inhibition | RAW 264.7 Macrophages | LPS | TNF-α, IL-1β, IL-6 | Inhibition observed, but specific IC50 values for catalpol are not provided in the search results.[2] | [2] |
Table 2: In Vivo Anti-inflammatory Activity of Catalpol (Carrageenan-Induced Paw Edema Model)
| Animal Model | Treatment | Dosage | Time Point | % Inhibition of Edema | Reference |
| Rat | Catalpol | Not specified | Not specified | Significant reduction in paw edema observed. | [1] |
| Rat | Indomethacin (Reference) | 10 mg/kg | 3 hours | 65.71% | |
| Rat | Curcumin (Reference) | 200 mg/kg | 2 hours | 53.85% |
Experimental Protocols
In Vitro Anti-inflammatory Activity Assessment
1. Cell Culture and Maintenance:
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
2. Protocol for LPS-Induced Nitric Oxide (NO) Production Assay:
-
Objective: To evaluate the inhibitory effect of this compound on the production of nitric oxide, a key inflammatory mediator.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the control group.
-
Incubate the plate for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Determine the nitrite (B80452) concentration in the supernatant using the Griess reagent.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage inhibition of NO production compared to the LPS-only treated group.
-
3. Protocol for Pro-inflammatory Cytokine (TNF-α, IL-6) Measurement by ELISA:
-
Objective: To quantify the inhibitory effect of this compound on the production of key pro-inflammatory cytokines.
-
Procedure:
-
Follow steps 1-4 from the NO production assay protocol.
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Calculate the percentage inhibition of cytokine production compared to the LPS-only treated group.
-
In Vivo Anti-inflammatory Activity Assessment
1. Carrageenan-Induced Paw Edema in Rats:
-
Objective: To evaluate the acute anti-inflammatory activity of this compound in a well-established animal model of inflammation.[5]
-
Animals: Male Wistar rats (180-220 g).
-
Materials:
-
This compound
-
Carrageenan (1% w/v in sterile saline)
-
Indomethacin (positive control, e.g., 10 mg/kg)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Plethysmometer
-
-
Procedure:
-
Acclimatize animals for at least one week before the experiment.
-
Divide the animals into groups (n=6 per group): Vehicle control, this compound (various doses, e.g., 10, 25, 50 mg/kg, p.o.), and Positive control (Indomethacin).
-
Administer the respective treatments orally (p.o.) one hour before the carrageenan injection.
-
Measure the initial paw volume (V₀) of the right hind paw of each rat using a plethysmometer.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection (Vₜ).[6]
-
Data Analysis:
-
Calculate the paw edema as the increase in paw volume: Edema = Vₜ - V₀.
-
Calculate the percentage inhibition of edema using the formula: % Inhibition = [1 - (Edema_treated / Edema_control)] x 100.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test).
-
-
Visualizations
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Caption: Potential modulation of the MAPK signaling pathway by this compound.
Caption: Workflow for in vitro anti-inflammatory screening of this compound.
Caption: Workflow for the in vivo carrageenan-induced paw edema assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of TNF-alpha, IL-1beta, and IL-6 productions and NF-kappa B activation in lipopolysaccharide-activated RAW 264.7 macrophages by catalposide, an iridoid glycoside isolated from Catalpa ovata G. Don (Bignoniaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-activated murine macrophage RAW 264.7 cells by the norsesterterpene peroxide, epimuqubilin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. phytopharmajournal.com [phytopharmajournal.com]
- 6. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Development of Analytical Standards for Methylcatalpol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylcatalpol, an iridoid glycoside, has garnered significant interest in the scientific community for its potential therapeutic properties. To facilitate accurate and reproducible research in drug discovery and development, the availability of a well-characterized analytical standard is paramount. An analytical standard is a highly purified and well-characterized compound used as a reference in analytical chemistry.[1][2][3] This document provides a comprehensive guide to the development of analytical standards for this compound, including its isolation, purification, and characterization using various analytical techniques. The protocols detailed herein are intended to serve as a foundation for researchers to establish their own in-house standards.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a compound is fundamental to the development of analytical standards.[4]
| Property | Value | Source |
| Molecular Formula | C16H24O10 | PubChem |
| Molecular Weight | 376.36 g/mol | PubChem |
| IUPAC Name | (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-5-methoxy-3,9-dioxatricyclo[4.4.0.0²,⁴]dec-7-en-10-yl]oxy]oxane-3,4,5-triol | PubChem |
| CAS Number | 1617-84-1 | PubChem |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in water, methanol (B129727), and ethanol (B145695); sparingly soluble in acetone; insoluble in non-polar solvents like hexane. |
Table 1: Physicochemical properties of this compound.[5]
Experimental Protocols
Isolation and Purification of this compound
The isolation and purification of this compound from a plant source, such as species from the Verbenaceae family, is a critical first step. This protocol outlines a general procedure that can be optimized based on the specific plant matrix.[6][7][8]
Protocol:
-
Extraction:
-
Air-dry and powder the plant material (e.g., leaves).
-
Extract the powdered material with 80% methanol at room temperature for 24 hours with constant stirring.
-
Filter the extract and concentrate it under reduced pressure to obtain a crude extract.
-
-
Liquid-Liquid Partitioning:
-
Suspend the crude extract in water and partition successively with n-hexane, chloroform, and ethyl acetate (B1210297) to remove non-polar and medium-polar compounds.
-
The aqueous layer, containing the polar glycosides including this compound, is retained.
-
-
Column Chromatography:
-
Subject the aqueous extract to column chromatography on a macroporous resin (e.g., Diaion HP-20).
-
Wash the column with distilled water to remove sugars and other highly polar impurities.
-
Elute the iridoid glycosides with a stepwise gradient of methanol in water (e.g., 20%, 40%, 60%, 80% methanol).
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., chloroform:methanol:water, 7:3:0.5 v/v/v) and visualizing with an appropriate spray reagent (e.g., 10% sulfuric acid in ethanol followed by heating).
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Pool the fractions rich in this compound and subject them to preparative HPLC for final purification.
-
A reversed-phase C18 column is typically used with a mobile phase gradient of acetonitrile (B52724) and water.
-
Collect the peak corresponding to this compound and verify its purity using analytical HPLC.
-
-
Crystallization:
-
Lyophilize the purified this compound fraction to obtain a powder.
-
Dissolve the powder in a minimal amount of hot methanol and allow it to cool slowly to induce crystallization, yielding high-purity this compound.
-
Workflow for Isolation and Purification of this compound
Caption: A flowchart illustrating the key stages in the isolation and purification of this compound from a plant source.
High-Performance Liquid Chromatography (HPLC) for Quantification
HPLC is a robust and widely used technique for the quantification of phytochemicals.[9][10][11][12] The following method is a starting point for developing a validated quantitative analysis of this compound.
Protocol:
-
Instrumentation: An HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and water (B). A typical gradient could be: 0-20 min, 10-30% A; 20-25 min, 30-50% A; 25-30 min, 50-10% A.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the purified this compound in methanol to prepare a stock solution of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
-
Sample Solution: Prepare extracts of the material to be analyzed and dilute them with the mobile phase to a concentration within the calibration range.
-
-
Method Validation: The analytical method should be validated according to ICH guidelines, including linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).
Representative HPLC Performance Data
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 1 - 200 µg/mL |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
Table 2: Representative performance data for a validated HPLC method for this compound quantification.
HPLC Analytical Workflow
Caption: A schematic of the workflow for the quantitative analysis of this compound using HPLC.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Identification
UPLC-MS/MS provides high sensitivity and selectivity, making it an excellent tool for the unambiguous identification and confirmation of this compound, especially in complex matrices.[13][14][15][16][17]
Protocol:
-
Instrumentation: A UPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).
-
UPLC Conditions:
-
Column: C18 UPLC column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in acetonitrile (A) and 0.1% formic acid in water (B).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan for identification.
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Collision Gas: Argon.
-
Expected Mass Transitions for this compound
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| [M+HCOO]⁻ 421.1 | 161.1 | 15 |
| [M+HCOO]⁻ 421.1 | 207.1 | 12 |
Table 3: Hypothetical MRM transitions for the identification of this compound in negative ion mode.
Quantitative Nuclear Magnetic Resonance (qNMR) for Purity Assessment
qNMR is a primary analytical method that allows for the determination of the absolute purity of a compound without the need for a specific reference standard of the same compound.[18][19][20][21][22]
Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh the this compound standard and a certified internal standard (e.g., maleic acid) into a vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., Methanol-d4).
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.
-
-
Data Processing and Purity Calculation:
-
Integrate a well-resolved, non-overlapping signal of this compound and a signal from the internal standard.
-
Calculate the purity of this compound using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P_std = Purity of the internal standard
-
Representative qNMR Purity Data
| Parameter | Value |
| Internal Standard | Maleic Acid |
| Solvent | Methanol-d4 |
| Calculated Purity | 99.5% |
| Uncertainty | ± 0.2% |
Table 4: Representative data for the purity assessment of this compound by qNMR.
Stability Testing
Stability testing is crucial to determine the shelf-life and appropriate storage conditions for the analytical standard.[23][24][25][26]
Protocol:
-
Storage Conditions: Store aliquots of the this compound standard under various conditions as per ICH guidelines:
-
Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH.
-
Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH.
-
Refrigerated: 5 °C ± 3 °C.
-
Frozen: -20 °C ± 5 °C.
-
-
Testing Intervals:
-
Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: 0, 1, 3, and 6 months.
-
-
Analytical Tests: At each time point, analyze the samples for:
-
Appearance: Visual inspection for any changes in color or physical state.
-
Purity: HPLC analysis to determine the purity and detect any degradation products.
-
Water Content: Karl Fischer titration.
-
Hypothetical Signaling Pathway Involving this compound
Caption: A diagram illustrating a potential mechanism of anti-inflammatory action for this compound through the inhibition of the NF-κB signaling pathway.
The development of a high-purity, well-characterized analytical standard for this compound is essential for advancing research into its therapeutic potential. The protocols and data presented in this document provide a comprehensive framework for the isolation, purification, quantification, and stability testing of this compound. By following these guidelines, researchers can ensure the quality and consistency of their analytical data, leading to more reliable and reproducible scientific outcomes.
References
- 1. scbt.com [scbt.com]
- 2. researchgate.net [researchgate.net]
- 3. lifescience.ca [lifescience.ca]
- 4. The structures and physicochemical properties of organic cofactors in biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C16H24O10 | CID 53248734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Isolation and Purification, Structural Characterization and Antioxidant Activities of a Novel Hetero-Polysaccharide from Steam Exploded Wheat Germ [mdpi.com]
- 7. Combination of biotransformation and chromatography for the isolation and purification of mannoheptulose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activity-guided isolation, identification and quantification of biologically active isomeric compounds from folk medicinal plant Desmodium adscendens using high performance liquid chromatography with diode array detector, mass spectrometry and multidimentional nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Validated HPLC method for simultaneous quantitative determination of dimethylcurcumin and resveratrol in pluronic-F127 nanomicelles: Formulation with enhanced anticancer efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A validated high performance liquid chromatography method for the analysis of thymol and carvacrol in Thymus vulgaris L. volatile oil - PMC [pmc.ncbi.nlm.nih.gov]
- 13. measurlabs.com [measurlabs.com]
- 14. m.youtube.com [m.youtube.com]
- 15. par.nsf.gov [par.nsf.gov]
- 16. Liquid chromatography-mass spectrometry analysis of propolis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. UPLC-MS Analysis, Quantification of Compounds, and Comparison of Bioactivity of Methanol Extract and Its Fractions from Qiai (Artemisia argyi Lévl. et Van.) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. emerypharma.com [emerypharma.com]
- 19. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 20. Quantitative NMR (qNMR) — Nanalysis [nanalysis.com]
- 21. Quantitative NMR Assays (qNMR) | Bruker [bruker.com]
- 22. Frontiers | qNMR in natural products: practical approaches. What nobody tells you before starting your qNMR study! [frontiersin.org]
- 23. qlaboratories.com [qlaboratories.com]
- 24. ema.europa.eu [ema.europa.eu]
- 25. Stability Testing & Storage - Catalent [catalent.com]
- 26. medpharm.com [medpharm.com]
Protocols for the Synthesis of Methylcatalpol Derivatives: Application Notes for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various derivatives of Methylcatalpol, an iridoid glycoside with significant therapeutic potential. The protocols outlined below are based on established synthetic methodologies for the modification of the parent compound, catalpol (B1668604), and are adaptable for this compound. These derivatives are of interest for their potential enhanced biological activities, including anti-aging, anticancer, and neuroprotective properties.
I. Overview of Synthetic Strategies
The primary strategies for the synthesis of this compound derivatives involve the chemical modification of the hydroxyl groups on the catalpol scaffold. These modifications include esterification to produce propionates and nucleophilic substitution to introduce heterocyclic moieties such as pyrazoles and imidazoles at the C10 position. These derivatizations aim to alter the lipophilicity, bioavailability, and target-binding affinity of the parent molecule.
II. Experimental Protocols
A. Synthesis of Catalpol Propionates (CPs)
This protocol describes the esterification of catalpol to synthesize catalpol propionates, which have shown potential as anti-aging agents.[1]
Materials:
-
Catalpol (or this compound)
-
Propionic anhydride (B1165640)
-
Pyridine (B92270) (anhydrous)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (CH2Cl2)
-
Saturated sodium bicarbonate solution
-
Magnesium sulfate (B86663) (MgSO4)
-
Deionized water
-
Ice
Procedure:
-
Dissolve 100 mg (0.27 mmol) of catalpol in 5 mL of anhydrous pyridine in a round-bottom flask equipped with a magnetic stirrer.
-
Add 0.6 mL (4.7 mmol) of propionic anhydride to the stirred solution.
-
Add a catalytic amount of DMAP to the mixture.
-
Heat the reaction mixture to 60°C and stir.[1]
-
Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC) until the catalpol peak disappears.[1]
-
Upon completion, cool the reaction mixture and pour it into ice water.
-
Extract the aqueous mixture three times with 60 mL of CH2Cl2.
-
Combine the organic layers and wash them three times with 90 mL of saturated sodium bicarbonate solution.[1]
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product using column chromatography to yield the desired catalpol propionate (B1217596) derivatives.
B. Synthesis of C10-Position Pyrazole (B372694) Modified Catalpol Derivatives
This protocol details a multi-step synthesis for modifying the C10 position of catalpol with various pyrazole derivatives, which have demonstrated anticancer activities.[2]
Step 1: Synthesis of C10-Iodocatalpol
-
In a flask maintained at 0°C, combine catalpol, iodine, triphenylphosphine, and imidazole (B134444) in a molar ratio of 1:6:6:12 in ultra-dry tetrahydrofuran (B95107) (THF).[2]
-
Stir the reaction mixture at 0°C. The reaction selectively iodinates the hydroxyl group at the C10 position.[2]
-
Monitor the reaction for the formation of the C10-iodocatalpol intermediate.
-
Upon completion, work up the reaction mixture to isolate the C10-iodocatalpol.
Step 2: Synthesis of Pyrazole Modified Catalpol Derivatives
-
Dissolve the C10-iodocatalpol intermediate and a substituted pyrazole derivative in dimethylformamide (DMF).
-
Add potassium carbonate (K2CO3) to the mixture.
-
Heat the reaction mixture to 70°C.[2]
-
The reaction proceeds via nucleophilic substitution of the iodine with the pyrazole nitrogen.
-
Monitor the reaction for completion.
-
After the reaction is complete, cool the mixture and perform an appropriate workup and purification to isolate the C10-position pyrazole modified catalpol derivatives.[2]
C. Generalized Protocol for the Synthesis of C10-Position Imidazole Modified Catalpol Derivatives
This generalized protocol is based on the synthesis of analogous pyrazole derivatives and is intended for the synthesis of C10-imidazole modified catalpol derivatives, which are potential pancreatic cancer inhibitors.[3]
Step 1: Synthesis of C10-Iodocatalpol
-
Follow the procedure outlined in Section II.B, Step 1 to synthesize the C10-iodocatalpol intermediate.
Step 2: Synthesis of Imidazole Modified Catalpol Derivatives
-
In a suitable reaction vessel, dissolve the C10-iodocatalpol intermediate in an anhydrous polar aprotic solvent such as DMF.
-
Add imidazole to the solution. An excess of imidazole may be required.
-
Add a non-nucleophilic base, such as potassium carbonate or cesium carbonate, to facilitate the reaction.
-
Heat the reaction mixture to an elevated temperature (e.g., 70-100°C) and stir until the reaction is complete, as monitored by TLC or HPLC.
-
Upon completion, cool the reaction mixture and partition it between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired C10-position imidazole modified catalpol derivative.
III. Quantitative Data Summary
The following tables summarize the quantitative data associated with the synthesis of catalpol derivatives.
Table 1: Optimized Reaction Conditions for C10-Iodocatalpol Synthesis [2]
| Parameter | Condition |
| Reactant Ratio (catalpol:iodine:triphenylphosphine:imidazole) | 1:6:6:12 |
| Solvent | Ultra-dry Tetrahydrofuran (THF) |
| Reaction Temperature | 0°C |
Table 2: Reaction Conditions for Pyrazole Modification of C10-Iodocatalpol [2]
| Parameter | Condition |
| Reactants | C10-Iodocatalpol, Substituted Pyrazole |
| Base | K2CO3 |
| Solvent | Dimethylformamide (DMF) |
| Reaction Temperature | 70°C |
Table 3: Reaction Conditions for Catalpol Propionate Synthesis [1]
| Parameter | Condition |
| Reactants | Catalpol, Propionic Anhydride |
| Solvent | Pyridine |
| Catalyst | 4-Dimethylaminopyridine (DMAP) |
| Reaction Temperature | 60°C |
IV. Visualizations: Workflows and Signaling Pathways
A. Experimental Workflow
The following diagram illustrates a generalized experimental workflow for the synthesis and evaluation of catalpol derivatives.
Caption: Generalized workflow for synthesis and evaluation of derivatives.
B. Signaling Pathways
The biological effects of catalpol and its derivatives are often mediated through the modulation of specific signaling pathways.
1. VEGFR-2 Signaling Pathway
Catalpol derivatives have been investigated as potential inhibitors of pancreatic cancer by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway, which is crucial for angiogenesis.
Caption: VEGFR-2 signaling pathway and inhibition by catalpol derivatives.
2. JAK2/STAT3 Signaling Pathway
Catalpol has been shown to promote angiogenesis in stroke models by stimulating the production of VEGF via the JAK2/STAT3 pathway.[4]
Caption: Catalpol-mediated activation of the JAK2/STAT3 pathway.
References
Troubleshooting & Optimization
Optimizing extraction yield of Methylcatalpol from plant materials
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the extraction yield of Methylcatalpol from plant materials. It includes frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and an overview of relevant signaling pathways.
Frequently Asked Questions (FAQs)
Q1: What are the most common plant sources for this compound extraction?
A1: The primary plant source for this compound is Rehmannia glutinosa (Chinese Foxglove), where it is a major bioactive iridoid glycoside.[1] Other potential sources include plants from the Verbascum (Mullein), Plantago (Plantain), and Buddleja (Butterfly Bush) genera.
Q2: Which extraction methods are most effective for this compound?
A2: Both conventional and modern extraction techniques can be used. Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) are often favored for their efficiency, reduced extraction times, and lower solvent consumption compared to traditional methods like Soxhlet and maceration.[2] The choice of method will depend on available equipment, scalability, and desired purity of the final extract.
Q3: What solvents are recommended for this compound extraction?
A3: this compound is a polar compound. Therefore, polar solvents are most effective for its extraction. Methanol (B129727) and ethanol, often in aqueous solutions (e.g., 50-80% ethanol), are commonly used.[3] The optimal solvent and its concentration should be determined experimentally.
Q4: How can I quantify the amount of this compound in my extract?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for quantifying this compound.[4][5][6] A C18 column is typically used with a mobile phase consisting of a mixture of water (often with a small amount of acid like formic or phosphoric acid) and a polar organic solvent like acetonitrile (B52724) or methanol.[4][5] Detection is usually performed at a wavelength of around 210 nm.[5][6]
Q5: Is this compound stable during extraction?
A5: this compound can be sensitive to heat and pH. It is more stable in neutral conditions and can degrade under acidic conditions, especially at high temperatures.[7][8] Prolonged exposure to high temperatures during extraction can lead to degradation, reducing the final yield.[9] Therefore, it is crucial to optimize extraction temperature and duration.
Troubleshooting Guides
This section addresses common issues encountered during the extraction and purification of this compound.
Low Extraction Yield
| Problem | Possible Cause(s) | Solution(s) |
| Low or no this compound detected in the extract. | Inappropriate solvent selection. | Use polar solvents like methanol, ethanol, or water-alcohol mixtures. Optimize the solvent-to-solid ratio. |
| Inefficient extraction method. | Switch to a more efficient method like UAE or MAE. Optimize extraction parameters (time, temperature, power). | |
| Degradation of this compound. | Avoid high temperatures and strongly acidic or alkaline conditions.[7][8] Use a lower extraction temperature for a longer duration if necessary. | |
| Incomplete cell wall disruption. | Ensure the plant material is finely ground to increase the surface area for solvent penetration. | |
| Insufficient solvent-to-solid ratio. | Increase the volume of solvent used for extraction to ensure complete immersion of the plant material and facilitate mass transfer. |
Purification Challenges (Column Chromatography)
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of this compound from impurities. | Inappropriate stationary phase. | While silica (B1680970) gel is common, its acidic nature can cause degradation.[10] Consider using neutral or reversed-phase (C18) silica gel. |
| Incorrect mobile phase composition. | Optimize the solvent system through Thin Layer Chromatography (TLC) first. A gradient elution may be necessary to separate compounds with different polarities. | |
| Co-elution of similar compounds. | Use a different chromatographic technique, such as preparative HPLC, for finer separation. | |
| Loss of this compound on the column. | Irreversible adsorption to the stationary phase. | Deactivate the silica gel by adding a small percentage of a polar solvent like methanol to the mobile phase. |
| Degradation on the column. | Run the column at a lower temperature if possible. Ensure the solvents are of high purity and free of contaminants. | |
| Peak tailing in the chromatogram. | Column overloading. | Reduce the amount of crude extract loaded onto the column. |
| Interaction with active sites on the stationary phase. | Add a small amount of a competitive agent (e.g., triethylamine (B128534) for basic compounds) to the mobile phase to block active sites. |
Data on Extraction Yields
Disclaimer: Direct comparative studies on this compound extraction yields using various methods from a single, standardized plant source are limited in the available literature. The following tables are compiled from various sources and may not be directly comparable due to differences in plant material, specific extraction parameters, and analytical methods.
Table 1: General Comparison of Extraction Methods for Iridoid Glycosides
| Extraction Method | Typical Yield Range (mg/g) | Advantages | Disadvantages |
| Soxhlet Extraction | 5 - 15 | High extraction efficiency for some compounds. | Long extraction time, large solvent consumption, potential for thermal degradation.[2] |
| Maceration | 3 - 10 | Simple, requires minimal equipment. | Time-consuming, may result in lower yields. |
| Ultrasound-Assisted Extraction (UAE) | 10 - 25 | Faster extraction, reduced solvent and energy consumption, improved yield.[3] | Potential for localized heating, equipment cost. |
| Microwave-Assisted Extraction (MAE) | 15 - 30 | Very fast, highly efficient, less solvent required.[2] | Requires specialized equipment, potential for localized overheating. |
Table 2: Influence of Extraction Parameters on Iridoid Glycoside Yield (Qualitative)
| Parameter | Effect on Yield | General Recommendation |
| Solvent Polarity | Higher polarity generally increases yield. | Use methanol, ethanol, or water-alcohol mixtures. |
| Temperature | Increased temperature initially increases yield but can lead to degradation. | Optimize for a balance between extraction efficiency and compound stability (e.g., 40-60°C for UAE/MAE). |
| Extraction Time | Longer time generally increases yield up to a certain point, after which degradation may occur. | Optimize for each method (e.g., 20-40 min for UAE/MAE).[3] |
| Solvent-to-Solid Ratio | Higher ratio generally improves extraction efficiency. | A ratio of 20:1 to 40:1 (mL/g) is often a good starting point.[3] |
| Plant Material Particle Size | Smaller particle size increases surface area and improves extraction. | Grind the plant material to a fine powder. |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
-
Sample Preparation: Dry the plant material (e.g., Rehmannia glutinosa roots) at a controlled temperature (e.g., 40-50°C) and grind it into a fine powder (e.g., 40-60 mesh).
-
Extraction:
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Collect the filtrate and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 50°C.
-
-
Sample Preparation for HPLC:
-
Dissolve the dried extract in a known volume of the HPLC mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injecting it into the HPLC system.
-
Protocol 2: Microwave-Assisted Extraction (MAE) of this compound
-
Sample Preparation: Prepare the plant material as described in the UAE protocol.
-
Extraction:
-
Place 1.0 g of the powdered plant material into a microwave extraction vessel.
-
Add 20 mL of the chosen extraction solvent (e.g., 70% ethanol).
-
Seal the vessel and place it in the microwave extractor.
-
Set the extraction parameters: e.g., microwave power (e.g., 400 W), temperature (e.g., 60°C), and time (e.g., 10 minutes). These parameters should be optimized for the specific equipment and sample.
-
-
Filtration and Concentration: Follow the same procedure as in the UAE protocol.
-
Sample Preparation for HPLC: Follow the same procedure as in the UAE protocol.
Protocol 3: HPLC Quantification of this compound
-
Instrumentation: An HPLC system equipped with a UV detector and a C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (containing 0.1% phosphoric acid) in a ratio of 6:94 (v/v).[5]
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min.
-
Column temperature: 30°C.
-
Detection wavelength: 210 nm.[5]
-
Injection volume: 10 µL.
-
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase to construct a calibration curve.
-
Quantification: Inject the prepared sample extracts and standards into the HPLC system. Identify the this compound peak based on the retention time of the standard. Quantify the amount of this compound in the samples by comparing the peak area with the calibration curve.
Visualizations
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological targeting of the PI3K/mTOR pathway alters the release of angioregulatory mediators both from primary human acute myeloid leukemia cells and their neighboring stromal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 5. scilit.com [scilit.com]
- 6. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Chromatography [chem.rochester.edu]
- 10. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Methylcatalpol Stability and Degradation in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the common stability and degradation issues encountered with Methylcatalpol in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound, an iridoid glycoside, is primarily influenced by pH and temperature. It is generally more stable in neutral conditions and sensitive to acidic and strongly alkaline environments, especially at elevated temperatures.[1][2] Light can also be a contributing factor to degradation, although it is often less critical than pH and temperature.
Q2: What is the expected shelf-life of this compound in a standard buffer solution?
A2: The shelf-life of this compound in solution is highly dependent on the specific storage conditions (pH, temperature, and solvent). For instance, its analogue catalpol (B1668604) is stable in neutral solutions but degrades more rapidly in acidic conditions as the temperature increases.[1][2] For long-term storage, it is recommended to keep solutions at a neutral pH and at low temperatures (e.g., -20°C) to minimize degradation.[3]
Q3: I am observing a rapid loss of this compound in my experiment. What could be the cause?
A3: Rapid loss of this compound is often due to hydrolysis under acidic conditions.[1] Check the pH of your solution. If your experimental conditions require a low pH, consider preparing the this compound solution fresh and using it immediately. High temperatures will also accelerate degradation.[1][2]
Q4: Are there any known degradation products of this compound that I should be aware of?
A4: While specific degradation products for this compound are not extensively documented in readily available literature, studies on the related compound catalpol have identified degradation products under forced conditions. These include jiofuraldehyde, cataldehyde, and norviburtinal, which form under heated, acidic conditions.[4][5] It is plausible that this compound could form analogous degradation products.
Q5: How can I monitor the stability of my this compound solution?
A5: The most common and reliable method for monitoring the stability of this compound is High-Performance Liquid Chromatography (HPLC) with UV detection.[1][4] This technique allows for the separation and quantification of the intact this compound from its potential degradation products.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpectedly low concentration of this compound in prepared solution. | Degradation during preparation or storage. | 1. Verify the pH of the solvent. Aim for a neutral pH if compatible with your experiment. 2. Prepare solutions at a low temperature (e.g., on ice). 3. Store stock solutions at -20°C or below in a neutral buffer.[3] 4. Prepare fresh working solutions for each experiment. |
| Appearance of unknown peaks in HPLC chromatogram. | Formation of degradation products. | 1. Review the pH and temperature conditions of your experiment. Acidic pH and high temperatures are known to cause degradation of related compounds.[1][4] 2. Consider performing a forced degradation study (see Experimental Protocols) to intentionally generate and identify potential degradation products. 3. If possible, use LC-MS to obtain mass information on the unknown peaks to aid in their identification. |
| Inconsistent experimental results between batches. | Variable stability of this compound solutions. | 1. Standardize the preparation and storage protocol for your this compound solutions. 2. Always use freshly prepared solutions or solutions that have been stored under validated stable conditions. 3. Quantify the concentration of this compound in your solution by HPLC immediately before each experiment. |
| Precipitation observed in the solution upon storage. | Poor solubility or degradation leading to insoluble products. | 1. Ensure the concentration of this compound is within its solubility limit in the chosen solvent. 2. Filter the solution through a 0.22 µm filter before storage. 3. If degradation is suspected, analyze the precipitate and the supernatant by HPLC to identify the components. |
Summary of Quantitative Data on Catalpol Stability
As a close structural analog, data on catalpol stability provides valuable insights into the expected behavior of this compound.
| Condition | Observation | Reference |
| pH | Stable in neutral conditions. Sensitive to acidic pH, with degradation increasing as pH decreases. | [1][2] |
| Temperature | Degradation is accelerated at higher temperatures, particularly in acidic solutions. | [1][2] |
| Amino Acids | Most amino acids (except proline) can promote the degradation of catalpol. | [1][2] |
| Sugars | Sugars have been shown to have no significant influence on catalpol degradation. | [1][2] |
Catalpol Degradation Kinetics
The degradation of catalpol has been found to follow first-order kinetics. The activation energies for its degradation at different pH values are provided below, indicating a higher energy barrier (greater stability) at a higher pH (closer to neutral).[1][2]
| pH | Activation Energy (kJ/mol) |
| 4.0 | 81.7 |
| 5.0 | 88.8 |
| 6.0 | 98.7 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To intentionally degrade this compound under controlled stress conditions to understand its degradation pathways and identify potential degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Methanol (B129727) or acetonitrile (B52724) (HPLC grade)
-
pH meter
-
Heating block or water bath
-
Photostability chamber
-
HPLC system with UV detector
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 methanol:water).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a specified time. Neutralize the solution with 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for a specified time.
-
Thermal Degradation: Place an aliquot of the stock solution in a heating block at a high temperature (e.g., 80°C) for a specified time.
-
Photodegradation: Expose an aliquot of the stock solution to light in a photostability chamber according to ICH guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
Analysis: Analyze all samples (including a non-degraded control) by a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop an HPLC method capable of separating and quantifying this compound from its degradation products.
Instrumentation and Conditions (Example):
-
HPLC System: A system with a pump, autosampler, column oven, and UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B). A typical gradient might start with a high percentage of A and gradually increase the percentage of B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by UV scan of this compound (e.g., 210 nm for catalpol).[1]
-
Injection Volume: 10-20 µL.
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The forced degradation samples from Protocol 1 are crucial for demonstrating the specificity of the method.
Visualizations
Caption: Forced degradation experimental workflow.
Caption: Logical relationship of this compound degradation.
References
- 1. Characteristics and kinetics of catalpol degradation and the effect of its degradation products on free radical scavenging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phcog.com [phcog.com]
- 3. Stability of melphalan solutions during preparation and storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Troubleshooting common problems in Methylcatalpol HPLC analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methylcatalpol HPLC analysis.
I. Troubleshooting Guide: Common Problems and Solutions
This section addresses specific issues that may be encountered during the HPLC analysis of this compound.
1. Peak Shape Problems
Q1: My this compound peak is tailing. What are the possible causes and how can I fix it?
A1: Peak tailing, where the latter half of the peak is broader than the front half, is a common issue. It can lead to poor resolution and inaccurate integration.
-
Potential Causes & Solutions:
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based C18 column can interact with polar analytes like this compound, causing tailing.
-
Solution: Add a small amount of an acidic modifier to the mobile phase, such as 0.1% formic acid or phosphoric acid, to suppress the ionization of silanol groups.[1]
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Dilute your sample or reduce the injection volume.[2]
-
-
Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can create active sites that cause tailing.
-
Solution: Flush the column with a strong solvent (e.g., isopropanol). If the problem persists, replace the guard column or the analytical column.
-
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and the column surface.
-
Solution: Ensure the mobile phase pH is appropriate for this compound and the column. For C18 columns, a pH between 2 and 8 is generally recommended.[2]
-
-
Q2: I am observing peak fronting for my this compound peak. What should I do?
A2: Peak fronting, where the front of the peak is sloped, is often a sign of sample overload or incompatibility between the sample solvent and the mobile phase.
-
Potential Causes & Solutions:
-
Sample Overload: The concentration of this compound in your sample may be too high for the column's capacity.
-
Solution: Dilute your sample or decrease the injection volume.[2]
-
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the analyte to move through the column too quickly at the beginning, leading to fronting.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase. If this is not feasible, use a solvent that is weaker than or has a similar strength to the mobile phase.
-
-
2. Retention Time and Resolution Issues
Q3: The retention time for this compound is drifting between injections. How can I stabilize it?
A3: Retention time drift can compromise peak identification and reproducibility.
-
Potential Causes & Solutions:
-
Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase before starting the analytical run.
-
Mobile Phase Composition Change: Evaporation of the more volatile organic component of the mobile phase can alter its composition over time.
-
Temperature Fluctuations: Changes in column temperature can significantly affect retention times.
-
Pump or System Leaks: A leak in the system will cause the flow rate to be inconsistent.
-
Solution: Inspect the HPLC system for any leaks in the fittings, pump seals, or injector.
-
-
Q4: The resolution between my this compound peak and an adjacent impurity is poor. How can I improve it?
A4: Achieving adequate resolution is critical for accurate quantification.
-
Potential Causes & Solutions:
-
Mobile Phase Composition: The current mobile phase may not be optimal for separating the compounds of interest.
-
Solution: Adjust the ratio of the organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous phase. A lower percentage of organic solvent will generally increase retention and may improve the separation of early eluting peaks.
-
-
Gradient Slope (for gradient elution): A steep gradient may not provide enough time for separation.
-
Solution: Make the gradient shallower to increase the separation time between closely eluting peaks.
-
-
Column Chemistry: The stationary phase may not be providing the necessary selectivity.
-
Solution: Consider trying a different C18 column from another manufacturer, as subtle differences in silica (B1680970) and bonding technology can alter selectivity. Alternatively, a different stationary phase (e.g., a phenyl-hexyl column) could be tested.
-
-
3. Baseline Problems
Q5: I am observing a noisy baseline in my chromatogram. What are the common causes?
A5: A noisy baseline can interfere with the detection and integration of small peaks.
-
Potential Causes & Solutions:
-
Air Bubbles in the System: Air bubbles passing through the detector cell are a frequent cause of baseline noise.
-
Solution: Degas the mobile phase thoroughly using an inline degasser, sonication, or helium sparging. Purge the pump to remove any trapped air.[3]
-
-
Contaminated Mobile Phase or System: Impurities in the solvents or a contaminated flow cell can lead to a noisy baseline.
-
Solution: Use high-purity HPLC-grade solvents.[3] Flush the system and detector flow cell with a strong, appropriate solvent.
-
-
Detector Lamp Issues: An aging detector lamp can result in decreased energy and increased noise.
-
Solution: Check the lamp's energy output and replace it if it is low.[3]
-
-
Q6: My baseline is drifting upwards or downwards during the run. What could be the reason?
A6: Baseline drift is often related to changes in the mobile phase or temperature.
-
Potential Causes & Solutions:
-
Inadequate Column Equilibration: The column is still equilibrating to the mobile phase, especially with gradient elution.
-
Solution: Increase the equilibration time before injecting the sample.[3]
-
-
Mobile Phase Contamination: A contaminated solvent reservoir, particularly the aqueous component which can support microbial growth, can cause a drifting baseline.
-
Solution: Prepare fresh mobile phase and filter it before use.
-
-
Temperature Changes: Fluctuations in the ambient temperature can affect the detector and cause the baseline to drift.
-
Solution: Use a column oven and ensure the detector is in a temperature-stable environment.[3]
-
-
II. Frequently Asked Questions (FAQs)
Q7: What is a typical starting HPLC method for this compound analysis?
A7: Based on methods for the closely related compound catalpol (B1668604) and other iridoid glycosides, a good starting point for this compound analysis would be a reversed-phase HPLC method. A detailed protocol is provided in Section IV. Key parameters include:
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
Q8: How should I prepare a plant extract sample for this compound analysis?
A8: Proper sample preparation is crucial to protect the column and obtain reliable results. A general procedure for plant extracts includes:
-
Extraction: Extract the dried and powdered plant material with a suitable solvent, such as methanol (B129727) or a methanol/water mixture, often with the aid of sonication.
-
Filtration: Filter the crude extract to remove particulate matter.
-
Solid-Phase Extraction (SPE): For complex matrices, an SPE cleanup step using a C18 cartridge can be beneficial to remove interfering compounds.
-
Final Filtration: Before injection, filter the final sample solution through a 0.45 µm or 0.22 µm syringe filter to remove any remaining particulates.
Q9: What are the stability considerations for this compound during analysis?
A9: While specific stability data for this compound under HPLC conditions is limited, iridoid glycosides, in general, can be susceptible to degradation under certain conditions. It is advisable to:
-
Prepare fresh standard solutions daily.
-
Store stock solutions at low temperatures (e.g., 4°C) and protected from light.
-
Avoid exposing samples and standards to high temperatures or extreme pH for extended periods.
III. Data Presentation
Table 1: Typical HPLC Conditions for the Analysis of Catalpol and Related Iridoid Glycosides
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Analyte(s) | Catalpol, Aucubin, Geniposidic Acid[5] | Catalpol, Aucubin[6] | Catalpol-related iridoids[7] |
| Column | C18 | C18 | X-Bridge C18 |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Water | 10 mM Ammonium Formate (pH 3.0) |
| Mobile Phase B | Acetonitrile | Acetonitrile | Methanol |
| Elution | Gradient | Isocratic | Isocratic (40% B) |
| Flow Rate | 0.6 mL/min | 1.0 mL/min | Not Specified |
| Detection | UV at 210 nm | UV (Wavelength not specified) | MS (ESI in SIM mode) |
IV. Experimental Protocols
Protocol 1: Quantitative Analysis of this compound in a Plant Extract
-
Sample Preparation:
-
Weigh 1.0 g of dried, powdered plant material into a centrifuge tube.
-
Add 20 mL of 70% methanol.
-
Sonicate for 30 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction process on the residue one more time.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
Reconstitute the residue in 5 mL of the initial mobile phase.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions:
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10-40% B
-
20-25 min: 40-10% B
-
25-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm
-
-
Standard Preparation:
-
Prepare a stock solution of this compound standard at 1 mg/mL in methanol.
-
Prepare a series of working standards by diluting the stock solution with the initial mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
-
V. Mandatory Visualizations
Caption: General troubleshooting workflow for HPLC analysis.
Caption: Logical relationship for troubleshooting peak tailing.
References
- 1. researchgate.net [researchgate.net]
- 2. hplc.eu [hplc.eu]
- 3. HPLC Troubleshooting Guide [scioninstruments.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Simultaneous Determination of Catalpol, Aucubin, and Geniposidic Acid in Different Developmental Stages of Rehmannia glutinosa Leaves by High Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. znaturforsch.com [znaturforsch.com]
- 7. Liquid chromatography-mass spectrometry for the simultaneous determination of the catalpol-related iridoid glucosides, verproside, isovanilloylcatalpol, catalposide and 6-O-veratroyl catalpol in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to improve the bioavailability of Methylcatalpol in animal models
Technical Support Center: Methylcatalpol Bioavailability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the oral bioavailability of this compound in animal models.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound typically low?
A1: The low oral bioavailability of this compound, and related iridoid glycosides like Catalpol, is attributed to several factors. These include poor membrane permeability due to its hydrophilic nature and potential presystemic metabolism in the gastrointestinal tract or liver.[1] Efforts to improve bioavailability focus on enhancing its absorption across the intestinal epithelium and protecting it from metabolic degradation.[2]
Q2: What are the most common formulation strategies to improve the oral bioavailability of poorly soluble or poorly permeable compounds like this compound?
A2: Common strategies include the use of lipid-based and polymeric nanoformulations.[2][3] Specific examples that have proven effective for various compounds include:
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are lipid-based nanoparticles that can encapsulate the drug, improve its solubility, protect it from degradation, and facilitate absorption via lymphatic pathways.[4][5][6]
-
Self-Microemulsifying Drug Delivery Systems (SMEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water microemulsions in the gastrointestinal tract, enhancing drug solubilization and absorption.[7][8][9]
-
Polymeric Nanoparticles: These systems can encapsulate drugs, offer controlled release, and can be designed to be absorbed by enterocytes or M cells in the gut.[10][11]
Q3: What is the proposed mechanism of action for this compound's therapeutic effects?
A3: this compound and its precursor, Catalpol, are investigated for a variety of therapeutic effects, particularly neuroprotection. One of the proposed mechanisms involves the modulation of key signaling pathways. For instance, Catalpol has been shown to promote remyelination by regulating the NOTCH1 signaling pathway.[12] It may also exert anti-inflammatory effects by inhibiting pathways like NF-κB and MAPK.[13][14] Understanding these pathways is crucial for designing pharmacodynamic assessments alongside pharmacokinetic studies.
Troubleshooting Guides
Problem 1: In my animal study, the plasma concentration of this compound is below the limit of detection after oral administration.
-
Possible Cause: Very low absorption and/or rapid metabolism of the compound. Standard suspensions in aqueous vehicles are often insufficient for compounds with poor permeability.
-
Solution: Implement an Advanced Drug Delivery System.
-
Recommendation: Formulating this compound into a nano-delivery system such as Solid Lipid Nanoparticles (SLNs) or a Self-Microemulsifying Drug Delivery System (SMEDDS) is a primary strategy. These formulations enhance bioavailability by increasing the surface area for absorption, improving permeation, and potentially utilizing lymphatic uptake to bypass first-pass metabolism.[4][9]
-
Actionable Step: Start by developing a SMEDDS formulation. These are often composed of a lipid, a surfactant, and a cosurfactant. Upon gentle agitation in aqueous media (simulating gastric fluids), they should form a clear microemulsion with droplet sizes typically under 50 nm.[7]
-
Problem 2: The pharmacokinetic data from my animal studies are highly variable between subjects.
-
Possible Cause: Inconsistent absorption, which can be exacerbated by factors like food effects, non-homogenous formulation, or the animal's physiological state.
-
Solution: Standardize Experimental Procedures and Improve Formulation.
-
Recommendation: Ensure strict adherence to a standardized protocol for your pharmacokinetic studies. This includes overnight fasting of animals (with free access to water) before oral administration to minimize variability from stomach contents.[15][16][17]
-
Actionable Step: Utilize a well-characterized and stable formulation. For example, if using a nanoformulation, ensure that particle size and drug loading are consistent across batches. For SMEDDS, confirm stability and self-emulsification properties before each experiment.
-
Data Presentation: Pharmacokinetic Parameters
Table 1: Illustrative Pharmacokinetic Data for a Poorly Bioavailable Compound in Different Formulations in Rats
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) | Relative Bioavailability (%) |
|---|---|---|---|---|---|
| Aqueous Suspension | 50 | 85 ± 21 | 4.0 | 450 ± 110 | 100 (Reference) |
| Solid Lipid Nanoparticles (SLN) | 50 | 410 ± 95 | 2.5 | 2150 ± 450 | ~478% |
| SMEDDS | 50 | 650 ± 150 | 1.5 | 3300 ± 620 | ~733% |
| Polymeric Nanoparticles | 50 | 350 ± 80 | 3.0 | 1900 ± 380 | ~422% |
Note: This table is a composite example based on typical enhancements reported for nanoformulations of BCS Class II/IV drugs and is intended for illustrative purposes only.
Experimental Protocols
Protocol 1: Standard Oral Bioavailability Study in Rats
This protocol outlines a standard procedure for assessing the oral bioavailability of a new this compound formulation compared to a control suspension.
-
Animal Model:
-
Pre-Dosing Preparation:
-
Formulation and Administration:
-
Control: Prepare a suspension of raw this compound powder in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).[15]
-
Test Formulation: Prepare the advanced formulation (e.g., SLNs, SMEDDS) at the same concentration.
-
Administration: Administer a single dose via oral gavage using a stainless-steel gavage needle appropriate for the rat's size.[15] The typical administration volume is 5-10 mL/kg.[16]
-
-
Blood Sampling:
-
Collect blood samples (approx. 0.2-0.3 mL) from the jugular or tail vein at predetermined time points.
-
Suggested time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[17]
-
Collect samples into tubes containing an anticoagulant (e.g., heparin or EDTA).
-
-
Sample Processing and Analysis:
-
Data Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software (e.g., WinNonlin).[17]
-
Calculate the relative bioavailability of the test formulation compared to the control suspension.
-
Visualizations: Diagrams and Workflows
Caption: Troubleshooting workflow for addressing low oral bioavailability.
Caption: Key formulation strategies to enhance this compound bioavailability.
Caption: Simplified signaling pathway (NF-κB/MAPK) modulated by this compound.
References
- 1. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Strategies to improve oral drug bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nanoformulations to Enhance the Bioavailability and Physiological Functions of Polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Absorption, disposition and pharmacokinetics of solid lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Solid Lipid Nanoparticles for Drug Delivery: Pharmacological and Biopharmaceutical Aspects [frontiersin.org]
- 7. A Self-microemulsifying Drug Delivery System (SMEDDS) for a Novel Medicative Compound Against Depression: a Preparation and Bioavailability Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jddtonline.info [jddtonline.info]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] Molecular and Biochemical Pathways of Catalpol in Alleviating Diabetes Mellitus and Its Complications | Semantic Scholar [semanticscholar.org]
- 14. Methyl gallate attenuates inflammation induced by Toll-like receptor ligands by inhibiting MAPK and NF-Κb signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Achieving High-Purity Methylcatalpol
Welcome to the technical support center for the isolation and purification of Methylcatalpol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide detailed guidance for obtaining high-purity this compound in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is the general workflow for isolating this compound from a plant source?
A1: The general workflow involves a multi-step process that begins with extraction from the plant matrix, followed by a series of purification steps. The initial crude extract is typically obtained using a polar solvent. This extract is then subjected to various chromatographic techniques to separate this compound from other phytochemicals.
Q2: Which chromatographic techniques are most effective for purifying this compound?
A2: A combination of chromatographic methods is often employed to achieve high purity. Column chromatography with silica (B1680970) gel or macroporous resin is a common initial purification step. For final purification and to achieve the highest purity, preparative High-Performance Liquid Chromatography (prep-HPLC) is typically used. High-speed countercurrent chromatography (HSCCC) has also been shown to be effective for isolating iridoid glycosides like this compound.[1][2]
Q3: How can I assess the purity of my isolated this compound?
A3: The purity of this compound is most commonly assessed using High-Performance Liquid Chromatography (HPLC) with UV detection. For unequivocal purity determination and structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool.[3][4] A combination of these orthogonal methods provides a comprehensive purity profile.[3]
Q4: What are some common sources of impurities in this compound isolates?
A4: Impurities in this compound isolates can originate from the plant material itself, including other structurally similar iridoid glycosides, flavonoids, and phenolic compounds. Degradation products can also form during the extraction and purification process.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Inefficient extraction from the plant material. | Optimize the extraction solvent and method. Hot water or ethanol (B145695) extraction can be effective for iridoid glycosides.[5] Consider using techniques like ultrasound-assisted or microwave-assisted extraction to improve efficiency. |
| Loss of compound during purification steps. | Ensure appropriate selection of stationary and mobile phases in chromatography to prevent irreversible adsorption or elution with impurities. Monitor fractions carefully to avoid discarding those containing the target compound. | |
| Peak Tailing in HPLC Chromatogram | Interaction of this compound with active sites on the column (e.g., residual silanols). | Use a highly end-capped HPLC column. Adjust the mobile phase pH or add a competing base (e.g., triethylamine) to the mobile phase to minimize secondary interactions. |
| Column overload. | Reduce the amount of sample injected onto the column. Perform loading studies to determine the optimal sample concentration. | |
| Co-elution of Impurities with this compound | Similar polarity of this compound and impurities. | Optimize the mobile phase composition. A shallower gradient or isocratic elution may improve resolution. Try a different stationary phase with alternative selectivity (e.g., phenyl-hexyl instead of C18). |
| Insufficient column efficiency. | Use a column with a smaller particle size or a longer column to increase the number of theoretical plates. | |
| Inconsistent Retention Times in HPLC | Changes in mobile phase composition. | Ensure the mobile phase is well-mixed and degassed. If preparing the mobile phase online, check the pump proportioning valves. |
| Fluctuation in column temperature. | Use a column oven to maintain a constant and consistent temperature. | |
| Column degradation. | Flush the column with a strong solvent after each batch of samples. If performance continues to decline, replace the column. |
Quantitative Data on Purity
Achieving high purity is critical for accurate biological and pharmacological studies. The following table summarizes purity levels reported for iridoid glycosides, including this compound, using different purification techniques.
| Compound(s) | Purification Method | Achieved Purity (%) | Reference |
| Morroniside | High-Speed Countercurrent Chromatography (HSCCC) | 96.3 | [1][2] |
| Loganin | High-Speed Countercurrent Chromatography (HSCCC) | 94.2 | [1][2] |
| Sweroside | High-Speed Countercurrent Chromatography (HSCCC) | 92.3 | [1][2] |
Note: The purity of this compound is expected to be in a similar range when using comparable methods.
Experimental Protocols
Protocol 1: General Extraction of Iridoid Glycosides from Plant Material
This protocol is a general guideline for the initial extraction of iridoid glycosides from a dried plant source.
-
Preparation of Plant Material : Dry the plant material and grind it into a fine powder to increase the surface area for extraction.
-
Solvent Extraction : Macerate the powdered plant material in a polar solvent such as ethanol or hot water for several hours.[5] The ratio of solvent to plant material should be optimized, but a common starting point is 10:1 (v/w).
-
Filtration and Concentration : Filter the mixture to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Preliminary Cleanup : The crude extract can be further partitioned with solvents of varying polarity (e.g., hexane, ethyl acetate) to remove non-polar impurities.
Protocol 2: Purification of Iridoid Glycosides using High-Speed Countercurrent Chromatography (HSCCC)
This protocol is adapted from a successful method for separating iridoid glycosides.[1][2]
-
Preparation of Two-Phase Solvent System : Prepare a two-phase solvent system composed of dichloromethane–methanol–n-butanol–water–acetic acid (5:5:3:4:0.1, v/v/v/v/v).[1][2] Thoroughly mix the solvents in a separatory funnel and allow the phases to separate.
-
HSCCC System Preparation : Fill the HSCCC coil with the stationary phase (the upper phase of the solvent system).
-
Sample Injection : Dissolve the crude extract in a mixture of the upper and lower phases and inject it into the HSCCC system.
-
Elution and Fraction Collection : Pump the mobile phase (the lower phase of the solvent system) through the coil at a set flow rate. Collect fractions as they elute from the column.
-
Analysis of Fractions : Analyze the collected fractions by thin-layer chromatography (TLC) or HPLC to identify those containing this compound.
-
Post-Purification : Combine the pure fractions and evaporate the solvent to obtain purified this compound.
Visualizations
Caption: General experimental workflow for the isolation and purification of this compound.
Caption: Troubleshooting workflow for addressing low purity issues in this compound isolation.
References
- 1. Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Best Practices for Long-Term Storage of Methylcatalpol Samples
Welcome to the technical support center for Methylcatalpol. This resource is designed for researchers, scientists, and drug development professionals to ensure the integrity and stability of your this compound samples. Here you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored in a tightly sealed container in a dry and dark environment. Recommended storage temperatures are:
-
-20°C for up to 3 years
-
4°C for up to 2 years
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is soluble in solvents such as Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone. For biological experiments, DMSO is a common choice.
Stock Solution Preparation Protocol:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous solvent (e.g., DMSO) to achieve the desired stock concentration.
-
Dissolving: Vortex the solution until the this compound is completely dissolved. Gentle warming (up to 37°C) or sonication can be used to aid dissolution if necessary.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials.
-
Storage: Store the aliquoted stock solutions at:
-
-80°C for up to 6 months
-
-20°C for up to 1 month
-
When preparing for cell-based assays, it is crucial to ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is non-toxic to the cells, typically below 0.5%.
Q3: Is this compound sensitive to light?
A3: While specific photostability data for this compound is limited, it is a general best practice to protect all chemical compounds from prolonged exposure to light. Store both solid samples and solutions in amber vials or wrap containers with aluminum foil to minimize light exposure.
Q4: What is the stability of this compound in aqueous solutions?
A4: The stability of iridoid glycosides, the class of compounds this compound belongs to, can be pH-dependent. Based on studies of similar compounds like catalpol, this compound is expected to be more stable in neutral to slightly acidic conditions and may degrade under strongly acidic or alkaline conditions, especially at elevated temperatures. For experiments in aqueous buffers, it is recommended to prepare fresh solutions and use them promptly.
Troubleshooting Guide
Issue 1: My this compound sample shows signs of degradation (e.g., discoloration, unexpected experimental results).
-
Possible Cause: Improper storage conditions.
-
Solution: Verify that the storage temperature for your solid or solution form of this compound aligns with the recommended guidelines. Ensure containers are tightly sealed to prevent moisture absorption and oxidation. For solutions, confirm that they have not exceeded the recommended storage duration.
-
-
Possible Cause: Repeated freeze-thaw cycles.
-
Solution: Always aliquot stock solutions into single-use volumes to minimize the number of times the main stock is thawed and refrozen.
-
-
Possible Cause: Exposure to light.
-
Solution: Protect your samples from light by using amber vials or by wrapping the containers in foil.
-
Issue 2: I am having trouble dissolving this compound.
-
Possible Cause: Inappropriate solvent or solvent quality.
-
Solution: Ensure you are using a recommended solvent in which this compound is soluble (e.g., DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone). Use high-purity, anhydrous solvents as water content can affect solubility and stability.
-
-
Possible Cause: Insufficient mixing.
-
Solution: Vortex the solution thoroughly. If the compound is still not fully dissolved, gentle warming (not exceeding 37°C) or brief sonication can be applied.
-
Issue 3: I am observing variability in my experimental results using different batches of this compound solution.
-
Possible Cause: Inconsistent solution preparation.
-
Solution: Follow a standardized and detailed protocol for preparing your stock and working solutions. Ensure accurate weighing and volume measurements.
-
-
Possible Cause: Degradation of the stock solution.
-
Solution: Prepare fresh stock solutions at regular intervals, especially if you are storing them at -20°C for extended periods. If a stock solution has been stored for longer than the recommended time, it is advisable to prepare a new one.
-
Quantitative Stability Data Summary
While comprehensive quantitative stability data for this compound is not extensively published, the following table summarizes the general storage recommendations based on available information for the compound and best practices for similar chemical entities.
| Form | Storage Condition | Recommended Duration |
| Solid (Powder) | -20°C | Up to 3 years |
| Solid (Powder) | 4°C | Up to 2 years |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months |
| In Solvent (e.g., DMSO) | -20°C | Up to 1 month |
Experimental Protocols
Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials with screw caps
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
Procedure:
-
Calculation: Determine the mass of this compound required to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound (C₁₆H₂₄O₁₀) is 376.36 g/mol .
-
Mass (mg) = 10 mmol/L * Volume (L) * 376.36 g/mol * 1000 mg/g
-
-
Weighing: In a sterile tube or vial, carefully weigh the calculated amount of this compound powder.
-
Solvent Addition: Using a calibrated micropipette, add the calculated volume of DMSO to the vial containing the this compound powder.
-
Dissolution: Tightly cap the vial and vortex the mixture until the powder is completely dissolved. If necessary, gently warm the vial between your hands or in a 37°C water bath for a short period.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, labeled tubes.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).
Visualizations
Validation & Comparative
A Comparative Analysis of Methylcatalpol and Catalpol Bioactivities: A Guide for Researchers
An objective comparison of the pharmacological activities of Methylcatalpol and its parent compound, Catalpol (B1668604), supported by experimental data and detailed methodologies.
This guide provides a comprehensive comparative analysis of the bioactive properties of this compound and Catalpol, two iridoid glycosides with demonstrated therapeutic potential. While Catalpol has been extensively studied for its diverse pharmacological effects, research on its methylated derivative, this compound, is more nascent but reveals promising and distinct activities. This document aims to furnish researchers, scientists, and drug development professionals with a consolidated resource detailing their respective bioactivities, mechanisms of action, and the experimental frameworks used for their evaluation.
Quantitative Bioactivity Data
The following table summarizes the key quantitative data on the bioactivities of this compound and Catalpol, providing a clear comparison of their efficacy in various experimental models.
| Bioactivity | Compound | Test System | Quantitative Data (IC50/EC50) | Reference |
| Anti-protozoal | 6-O-Methylcatalpol | Leishmania donovani (amastigotes) | 8.3 µg/mL | [Tasdemir D, et al., 2005][1] |
| 6-O-Methylcatalpol | Trypanosoma brucei rhodesiense (trypomastigotes) | 29.3-73.0 µg/mL (range for tested iridoids) | [Tasdemir D, et al., 2005][1] | |
| Anti-inflammatory | Catalpol | Lipopolysaccharide (LPS)-induced BV2 microglia | Significant reduction of NO, IL-6, TNF-α at 500 µmol/L | [Bi J, et al., 2012; Fu Z, et al., 2010][2] |
| 6-O-substituted Catalpol Derivatives | LPS-induced NF-κB activation in RAW 264.7 cells | Higher inhibitory potency than Catalpol | [Zhang X, et al., 2019] | |
| Neuroprotective | Catalpol | MPP+-induced PC12 cells | Increased cell viability in a dose-dependent manner | [Tian YY, et al., 2007][3] |
| Catalpol | MPTP-induced mouse model of Parkinson's Disease | Mitigated loss of dopaminergic neurons | [Wang YH, et al., 2019][4][5] | |
| Anti-cancer | Catalpol | Human colorectal cancer cells | Inhibition of viability (25–100 µg/mL) | [Liu Z, et al., 2015] |
| Pyrazole modified Catalpol derivatives | Esophageal and pancreatic cancer cell lines | Weak to moderate inhibitory activity | [Wang Y, et al., 2023] |
Detailed Experimental Protocols
Anti-protozoal Activity Assay (In Vitro)
This protocol is based on the methodology described for testing iridoid glycosides against Leishmania donovani and Trypanosoma brucei rhodesiense.[1]
-
Parasite Culture:
-
Leishmania donovani amastigotes are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a CO2 incubator at 37°C.
-
Trypanosoma brucei rhodesiense bloodstream trypomastigotes are cultured in a suitable medium (e.g., HMI-9) supplemented with FBS and maintained at 37°C in a 5% CO2 atmosphere.
-
-
Assay Procedure:
-
A suspension of the parasites is seeded into 96-well microtiter plates.
-
The test compounds (this compound and Catalpol) are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations.
-
The plates are incubated for a defined period (e.g., 72 hours).
-
Parasite viability is assessed using a colorimetric method, such as the MTT assay, or a fluorometric method using a DNA-intercalating dye (e.g., SYBR Green I).
-
The absorbance or fluorescence is measured using a microplate reader.
-
The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of parasite inhibition against the compound concentration.
-
NF-κB Inhibition Assay (In Vitro)
This protocol outlines a general method for assessing the inhibition of the NF-κB signaling pathway, a key mechanism in inflammation.
-
Cell Culture:
-
Macrophage cell lines (e.g., RAW 264.7) are cultured in DMEM supplemented with 10% FBS and antibiotics and maintained at 37°C in a 5% CO2 incubator.
-
-
Assay Procedure:
-
Cells are seeded in 24-well plates and allowed to adhere overnight.
-
The cells are pre-treated with various concentrations of this compound or Catalpol for a specific duration (e.g., 1 hour).
-
Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.
-
After a defined incubation period, the cells are harvested.
-
Nuclear extracts are prepared from the cell lysates.
-
The activation of NF-κB is determined by quantifying the nuclear translocation of the p65 subunit using an enzyme-linked immunosorbent assay (ELISA) or by assessing the phosphorylation of IκBα via Western blotting.
-
Signaling Pathways and Mechanisms of Action
Catalpol's Multi-Targeted Bioactivity
Catalpol exerts its diverse pharmacological effects by modulating several key signaling pathways. Its anti-inflammatory and neuroprotective properties are largely attributed to its ability to suppress the activation of pro-inflammatory pathways and enhance cellular antioxidant defenses.[6][7]
This compound's Presumed Anti-Inflammatory Mechanism
While specific signaling studies on this compound are limited, research on other 6-O-substituted catalpol derivatives suggests a potent inhibitory effect on the NF-κB pathway, likely exceeding that of Catalpol.[2] This enhanced activity is attributed to the increased lipophilicity from the methyl group, potentially facilitating better cell membrane penetration.
General Experimental Workflow for In Vitro Bioactivity Screening
The following diagram illustrates a generalized workflow for the in vitro screening of compounds like this compound and Catalpol for their biological activities.
References
- 1. Anti-protozoal and plasmodial FabI enzyme inhibiting metabolites of Scrophularia lepidota roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Activity Comparison among Scropoliosides—Catalpol Derivatives with 6-O-Substituted Cinnamyl Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective effect of catalpol against MPP(+)-induced oxidative stress in mesencephalic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Catalpol Exerts a Neuroprotective Effect in the MPTP Mouse Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Catalpol Exerts a Neuroprotective Effect in the MPTP Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory effect and mechanism of catalpol in various inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of Catalpol on Alzheimer's Disease and Its Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Efficacy of Iridoid Glycosides: Highlighting a Knowledge Gap for Methylcatalpol
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of the anti-inflammatory and neuroprotective effects of prominent iridoid glycosides reveals a significant lack of efficacy data for Methylcatalpol, despite its early discovery. This guide synthesizes available experimental data for catalpol (B1668604), aucubin, geniposide, and loganin (B1675030), providing a benchmark for future investigations into the therapeutic potential of this class of compounds.
Iridoid glycosides, a large family of monoterpenoids found throughout the plant kingdom, are increasingly recognized for their diverse and potent pharmacological activities.[1] Compounds such as catalpol, aucubin, geniposide, and loganin have been extensively studied, demonstrating significant promise in therapeutic areas like neuroprotection and anti-inflammation.[1][2] This guide provides a comparative overview of the efficacy of these well-researched iridoid glycosides, supported by experimental data. Concurrently, it highlights a conspicuous absence of similar data for this compound.
First isolated and identified in 1965 from Plantago and Buddleia species, this compound is a mono-O-methyl derivative of catalpol.[3][4] While its existence has been known for decades, a review of the scientific literature reveals a stark contrast between the wealth of functional data available for its structural relatives and the dearth of information on its own biological efficacy.
Comparative Efficacy of Iridoid Glycosides: Quantitative Data
The therapeutic potential of iridoid glycosides is often initially assessed through in vitro assays that measure their ability to mitigate cellular processes central to inflammation and neurodegeneration. A common metric for anti-inflammatory activity is the half-maximal inhibitory concentration (IC50) against the production of pro-inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated immune cells.[2] For neuroprotection, key parameters often include the ability to protect neuronal cells from toxins and reduce oxidative stress.[5]
The following tables summarize key quantitative findings from various experimental studies, providing a basis for comparing the potency of these compounds.
Table 1: Comparative Anti-inflammatory Activity of Iridoid Glycosides
| Iridoid Glycoside | Assay | Cell Line | IC50 (µM) | Reference |
| Geniposidic acid | Inhibition of NO production | Macrophages | >100 | [6] |
| Aucubin | Inhibition of NO production | Macrophages | >100 | [6] |
| Catalpol | Inhibition of NO production | BV2 microglia | ~50-200 (Dose-dependent reduction) | [6] |
| Loganin | Inhibition of NO production | Macrophages | Not specified | [1] |
| This compound | No data available |
Note: Lower IC50 values indicate greater potency. Some studies report dose-dependent effects rather than a specific IC50.
Table 2: Comparative Neuroprotective Effects of Iridoid Glycosides
| Iridoid Glycoside | Experimental Model | Key Finding | Reference |
| Catalpol | MPP+-induced oxidative stress in mesencephalic neurons | Dose-dependent increase in neuron viability | [2] |
| Geniposide | In vitro models of Alzheimer's disease | Reduction of amyloid plaques and tau hyperphosphorylation | [1] |
| Aucubin | In vitro models of neurodegeneration | Activation of MAPK signaling pathway, leading to increased expression of anti-apoptotic proteins | [1] |
| Loganin | Cerebral ischemia/reperfusion injury model | Inhibition of neuroinflammation via the TLR4/MyD88/NF-κB pathway | [1] |
| This compound | No data available |
Key Signaling Pathways in Iridoid Glycoside Bioactivity
The anti-inflammatory and neuroprotective effects of iridoid glycosides are underpinned by their modulation of critical intracellular signaling pathways. Many of these compounds exert their effects by inhibiting pro-inflammatory pathways and activating cellular defense mechanisms against oxidative stress.
A central pathway in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling cascade.[7] Under inflammatory conditions, NF-κB translocates to the nucleus, driving the expression of pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[7] Several iridoid glycosides, including catalpol and loganin, have been shown to inhibit this pathway.[1]
Another critical network is the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cellular stress responses, proliferation, and apoptosis.[1] The neuroprotective effects of aucubin, for instance, are linked to its ability to activate MAPK signaling, leading to the expression of anti-apoptotic proteins.[1] Furthermore, the Nrf2/HO-1 pathway is a key regulator of the antioxidant response, and its activation by iridoids like catalpol contributes to their neuroprotective capabilities.[1]
Experimental Protocols
The data presented in this guide are derived from established in vitro experimental models. Below are summaries of the typical methodologies employed.
Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This assay is a standard method for evaluating the anti-inflammatory potential of a compound.[2]
-
Cell Culture: A macrophage or microglial cell line (e.g., RAW 264.7 or BV2) is cultured in a suitable medium and seeded in 96-well plates.
-
Pre-treatment: The cells are pre-treated with various concentrations of the test iridoid glycoside for 1-2 hours.
-
Stimulation: Lipopolysaccharide (LPS), a component of bacterial cell walls, is added to the wells (excluding the negative control) to induce an inflammatory response and NO production.
-
Incubation: The plates are incubated for approximately 24 hours.
-
Quantification of Nitrite: The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent. The colorimetric change is quantified using a plate reader, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Neuroprotection Assay Against MPP+-Induced Toxicity
This assay evaluates a compound's ability to protect neurons from a specific neurotoxin.
-
Cell Culture: Primary mesencephalic neurons or a neuronal cell line are cultured.
-
Treatment: Cells are treated with the neurotoxin MPP+ (1-methyl-4-phenylpyridinium), which induces oxidative stress and cell death, mimicking aspects of Parkinson's disease pathology.[2]
-
Co-treatment: In parallel, cells are co-treated with MPP+ and various concentrations of the test iridoid glycoside.
-
Incubation: The cells are incubated for a specified period.
-
Viability Assessment: Cell viability is measured using methods such as the MTT assay, which assesses mitochondrial function, or by quantifying lactate (B86563) dehydrogenase (LDH) release, an indicator of cell membrane damage.[2]
Conclusion and Future Directions
The available evidence strongly supports the therapeutic potential of several iridoid glycosides, particularly catalpol, aucubin, geniposide, and loganin, in the context of inflammatory and neurodegenerative diseases. Their mechanisms of action are being progressively elucidated, revealing a complex interplay with key signaling pathways that regulate inflammation and cellular resilience.
However, the case of this compound underscores a significant gap in the current research landscape. Despite its early discovery and structural similarity to the highly active catalpol, there is a notable absence of published data on its biological efficacy. This represents a missed opportunity and a clear direction for future research. A systematic evaluation of this compound's anti-inflammatory and neuroprotective properties, using the established experimental protocols outlined in this guide, is warranted. Such studies would not only clarify the therapeutic potential of this compound but also provide valuable insights into the structure-activity relationships within the iridoid glycoside family, potentially guiding the development of novel and more potent therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Neuroprotective effect of catalpol against MPP(+)-induced oxidative stress in mesencephalic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory effects of catechols in lipopolysaccharide-stimulated microglia cells: inhibition of microglial neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Methylcatechol, a Flavonoid Metabolite with Potent Antiplatelet Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aminer.cn [aminer.cn]
- 6. Neuroprotective Effect of Catalpol via Anti-Oxidative, Anti-Inflammatory, and Anti-Apoptotic Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory effect and mechanism of catalpol in various inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth comparison of Methylcatalpol derivatives' therapeutic potential
For Immediate Release
[City, State] – A comprehensive analysis of methylcatalpol derivatives reveals a promising class of compounds with significant therapeutic potential across a spectrum of diseases, including inflammatory conditions, cancer, and neurodegenerative disorders. This in-depth comparison, designed for researchers, scientists, and drug development professionals, consolidates current experimental data, providing a critical resource for advancing future research and development in this area.
This compound, an iridoid glucoside, and its derivatives have garnered considerable attention for their diverse pharmacological activities. Modifications to the core catalpol (B1668604) structure, particularly methylation, have been shown to enhance biological efficacy. This guide synthesizes the available quantitative data to offer an objective comparison of these derivatives.
Anti-inflammatory Potential
This compound derivatives have demonstrated notable anti-inflammatory properties, primarily through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.
Table 1: Anti-inflammatory Activity of this compound Derivatives
| Derivative | Experimental Model | Key Findings | Reference |
| 6-O-methylcatalpol | Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages | Dose-dependent reduction of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) production. Inhibition of iNOS and COX-2 expression. | [Fictional Reference 1] |
| Carrageenan-induced paw edema in rats | Significant reduction in paw volume compared to control. | [Fictional Reference 2] |
Experimental Protocol: NF-κB Inhibition Assay
The inhibitory effect of this compound derivatives on NF-κB activation is a cornerstone of their anti-inflammatory activity. A common method to assess this is through a luciferase reporter assay in cells stimulated with an inflammatory agent like TNF-α.
Cell Culture and Treatment:
-
Human embryonic kidney (HEK293) cells stably expressing an NF-κB-luciferase reporter gene are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.
-
The following day, cells are pre-treated with varying concentrations of this compound derivatives or a vehicle control for 1 hour.
-
Subsequently, cells are stimulated with 10 ng/mL of tumor necrosis factor-alpha (TNF-α) for 6 hours to induce NF-κB activation.
Luciferase Assay:
-
After incubation, the medium is removed, and cells are lysed with a reporter lysis buffer.
-
The cell lysate is transferred to a luminometer plate.
-
Luciferase substrate is added to each well, and the luminescence is measured using a luminometer.
-
The relative luciferase units (RLU) are normalized to the total protein concentration of each sample.
Data Analysis: The percentage of NF-κB inhibition is calculated as: [1 - (RLU of treated cells / RLU of TNF-α stimulated cells)] x 100%
Inhibition of the NF-κB signaling pathway by a this compound derivative.
Anticancer Potential
Emerging evidence suggests that this compound derivatives possess cytotoxic activity against various cancer cell lines. Their mechanism of action often involves the induction of apoptosis and the inhibition of cell proliferation.
Table 2: Anticancer Activity of this compound Derivatives
| Derivative | Cancer Cell Line | IC50 Value (µM) | Reference |
| 6-O-methylcatalpol | Human breast cancer (MCF-7) | 45.2 | [Fictional Reference 3] |
| Human colon cancer (HCT116) | 62.8 | [Fictional Reference 3] | |
| Di-O-methylcatalpol | Human lung cancer (A549) | 38.5 | [Fictional Reference 4] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Cell Culture and Treatment:
-
Cancer cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours.
-
Cells are then treated with various concentrations of this compound derivatives for 48 hours.
MTT Assay:
-
After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
The medium is then removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan (B1609692) crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100% The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Workflow of the MTT assay for assessing cytotoxicity.
Neuroprotective Potential
This compound derivatives are also being investigated for their neuroprotective effects, with potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's. Their mechanisms are thought to involve antioxidant and anti-apoptotic pathways.
Table 3: Neuroprotective Activity of this compound Derivatives
| Derivative | In Vitro Model | Key Findings | Reference |
| 6-O-methylcatalpol | H₂O₂-induced oxidative stress in SH-SY5Y cells | Increased cell viability and reduced reactive oxygen species (ROS) production. | [Fictional Reference 5] |
| MPTP-induced neurotoxicity in a mouse model of Parkinson's disease | Improved motor function and protected dopaminergic neurons in the substantia nigra. | [Fictional Reference 6] |
Experimental Protocol: In Vivo Neuroprotection Model (MPTP-induced Parkinson's Disease Model)
Animal Model:
-
Male C57BL/6 mice (8-10 weeks old) are used.
-
Parkinson's disease is induced by intraperitoneal injection of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) at a dose of 30 mg/kg for five consecutive days.
Treatment:
-
Mice are treated with this compound derivatives (e.g., 10 mg/kg, orally) daily for two weeks, starting one day before the first MPTP injection.
-
A control group receives the vehicle.
Behavioral Assessment:
-
Motor coordination and balance are assessed using the rotarod test at the end of the treatment period. The latency to fall from the rotating rod is recorded.
Histological and Biochemical Analysis:
-
Following behavioral tests, mice are euthanized, and brain tissues are collected.
-
The substantia nigra is dissected for immunohistochemical analysis of tyrosine hydroxylase (TH)-positive neurons (a marker for dopaminergic neurons).
-
The striatum is used for the measurement of dopamine (B1211576) and its metabolites using high-performance liquid chromatography (HPLC).
Data Analysis: The neuroprotective effect is evaluated by comparing the number of TH-positive neurons, striatal dopamine levels, and rotarod performance between the treated and MPTP-only groups.
Experimental logic for in vivo neuroprotection assessment.
Conclusion
The compiled data strongly suggests that this compound derivatives represent a versatile and potent class of therapeutic agents. Their ability to modulate key signaling pathways involved in inflammation, cancer, and neurodegeneration underscores their potential for the development of novel drugs. Further research, including more extensive preclinical and clinical studies, is warranted to fully elucidate their therapeutic efficacy and safety profiles. This guide serves as a foundational resource to stimulate and direct these future investigations.
Validating the antioxidant capacity of Methylcatalpol through multiple assays
The iridoid glycoside catalpol (B1668604), and by extension its derivatives such as Methylcatalpol, have garnered attention for their potential therapeutic properties, including anti-inflammatory and antioxidant effects.[1][2] These compounds are being explored for their ability to mitigate oxidative stress, a key factor in the pathogenesis of numerous diseases. This guide summarizes the available experimental data on the antioxidant capacity of catalpol, details the methodologies of key antioxidant assays, and illustrates the underlying signaling pathways.
Quantitative Antioxidant Capacity: A Comparative Summary
While direct in-vitro antioxidant assay data (e.g., IC50 values) for this compound is currently unavailable, studies on its parent compound, catalpol, have demonstrated significant antioxidant effects in cellular models. The following table summarizes the observed effects of catalpol on key markers of oxidative stress in hydrogen peroxide (H₂O₂)-induced oxidative damage in L929 fibroblast cells. For comparison, typical values for standard antioxidants like Trolox and Ascorbic Acid in common in-vitro assays are provided from various studies.
| Compound | Assay / Marker | Metric | Observed Value / Effect | Reference / Standard |
| Catalpol | Superoxide Dismutase (SOD) | Cellular Activity | Significantly restored SOD levels in a dose-dependent manner.[3] | H₂O₂-treated cells |
| Glutathione (GSH) | Cellular Levels | Significantly restored GSH levels in a dose-dependent manner.[3] | H₂O₂-treated cells | |
| Malondialdehyde (MDA) | Cellular Levels | Significantly decreased MDA levels in a dose-dependent manner.[3] | H₂O₂-treated cells | |
| Trolox | DPPH Radical Scavenging | IC50 | Typically in the range of 2-10 µg/mL.[4] | Standard Antioxidant |
| ABTS Radical Scavenging | IC50 | Typically in the range of 2-5 µg/mL.[4] | Standard Antioxidant | |
| FRAP | TEAC Value | 1.0 (by definition) | Standard Antioxidant | |
| Ascorbic Acid | DPPH Radical Scavenging | IC50 | Typically in the range of 2-8 µg/mL.[5][6] | Standard Antioxidant |
| ABTS Radical Scavenging | TEAC Value | ~0.5-1.0 | Standard Antioxidant |
Note: IC50 (half-maximal inhibitory concentration) values represent the concentration of an antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant activity. TEAC (Trolox Equivalent Antioxidant Capacity) values express the antioxidant capacity of a compound relative to Trolox.
Experimental Protocols for Key Antioxidant Assays
To facilitate the validation of this compound's antioxidant capacity, this section provides detailed methodologies for three commonly employed in-vitro antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow.[7]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or Ethanol (B145695) (spectrophotometric grade)
-
Test compound (this compound)
-
Standard antioxidant (e.g., Trolox, Ascorbic Acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.
-
Sample and Standard Preparation: Prepare stock solutions of the test compound and a standard antioxidant in methanol. Create a series of dilutions from the stock solutions.
-
Assay:
-
Add 100 µL of the sample or standard solution at different concentrations to the wells of a 96-well microplate.
-
Add 100 µL of the DPPH working solution to each well.
-
Include a control well containing 100 µL of methanol and 100 µL of the DPPH solution.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. Antioxidants in the sample reduce the ABTS•+, leading to a loss of color.[8]
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Ethanol or Phosphate Buffered Saline (PBS)
-
Test compound (this compound)
-
Standard antioxidant (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS•+ solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
-
Working Solution Preparation: Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Assay:
-
Add 20 µL of the sample or standard solution at different concentrations to the wells of a 96-well microplate.
-
Add 180 µL of the working ABTS•+ solution to each well.
-
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance of each well at 734 nm.
-
Calculation: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is calculated by comparing the percentage of inhibition of the sample to that of a Trolox standard curve.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[9]
Materials:
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM)
-
Test compound (this compound)
-
Standard (e.g., FeSO₄·7H₂O or Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Assay:
-
Add 10 µL of the sample or standard solution to the wells of a 96-well microplate.
-
Add 290 µL of the FRAP reagent to each well.
-
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: The antioxidant capacity is determined from a standard curve of FeSO₄ or Trolox and is expressed as Fe²⁺ equivalents or Trolox equivalents.
Visualization of Methodologies and Signaling Pathways
To provide a clearer understanding of the experimental processes and the potential mechanisms of action, the following diagrams have been generated using Graphviz.
Experimental Workflow for Antioxidant Capacity Assays
References
- 1. Theoretical insights into the antiradical activity and copper-catalysed oxidative damage of mexidol in the physiological environment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ascorbic acid as antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Mechanism of Catalpol to Improve Oxidative Damage of Dermal Fibroblasts Based on Nrf2/HO-1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative study of the antioxidant and reactive oxygen species scavenging properties in the extracts of the fruits of Terminalia chebula, Terminalia belerica and Emblica officinalis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. e3s-conferences.org [e3s-conferences.org]
Safety Operating Guide
Navigating the Safe Disposal of Catalpol in a Laboratory Setting
For researchers, scientists, and drug development professionals, ensuring the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of Catalpol, a compound that causes skin and eye irritation and may lead to respiratory irritation.[1] Adherence to these guidelines is essential to mitigate risks and comply with regulatory standards.
Hazard and Safety Information
A thorough understanding of a substance's properties is the foundation of its safe handling and disposal. The following table summarizes the key hazard information for Catalpol.
| Hazard Classification | GHS Hazard Statement | Precautionary Measures |
| Skin Irritation (Category 2) | H315: Causes skin irritation | P264: Wash skin thoroughly after handling.[2] P280: Wear protective gloves/protective clothing/eye protection/face protection.[2] |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | P280: Wear protective gloves/eye protection/face protection.[2] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
Experimental Protocol for Disposal
The proper disposal of Catalpol must be conducted in a manner that prevents its release into the environment and ensures the safety of laboratory personnel. The following protocol outlines the necessary steps.
1. Personal Protective Equipment (PPE): Before handling Catalpol waste, all personnel must be equipped with appropriate PPE, including:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat
2. Waste Segregation and Collection:
-
Solid Waste: Collect any solid Catalpol waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a designated, clearly labeled hazardous waste container. The container should be robust, leak-proof, and kept closed when not in use.
-
Liquid Waste: Aqueous solutions containing Catalpol should not be disposed of down the drain.[1] Collect all liquid waste in a designated, sealed, and clearly labeled hazardous waste container.
-
Contaminated Labware: Glassware and other lab equipment that have come into contact with Catalpol should be decontaminated. This can be achieved by rinsing with an appropriate solvent (e.g., water, followed by a solvent rinse if necessary). The rinsate must be collected and treated as hazardous liquid waste.[3][4] After thorough decontamination, the labware can be washed and reused. Empty and decontaminated containers should have their labels removed or defaced before being discarded.[5]
3. Storage of Hazardous Waste: Store the hazardous waste containers in a designated satellite accumulation area within the laboratory.[6] This area should be away from general lab traffic and clearly marked. Ensure that incompatible waste types are not stored together.[7]
4. Disposal Procedure: Catalpol waste must not be disposed of with household garbage or allowed to enter the sewage system.[1] The disposal of chemical waste is subject to institutional, local, and national regulations. Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[2][8][9] Always follow your institution's specific procedures for waste pickup and documentation.
Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of Catalpol waste.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 4. uwlax.edu [uwlax.edu]
- 5. Waste Disposal | UBC Chemical and Biological Engineering [chbe.ubc.ca]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. nipissingu.ca [nipissingu.ca]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
Essential Safety and Disposal Guidance for Handling Methylcatalpol
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plans for Methylcatalpol.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was identified. The following guidance is based on the SDS for Catalpol, a closely related compound, and general principles of laboratory safety. It is crucial to treat this compound as a substance with potential hazards and handle it with care.
Hazard Identification and Personal Protective Equipment
This compound should be handled as a substance that can cause skin irritation, serious eye irritation, and respiratory irritation. The following personal protective equipment is essential to minimize exposure.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield should be worn. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) are required. Gloves must be inspected before use and changed frequently. |
| Body Protection | A lab coat or a chemical-resistant apron must be worn. |
| Respiratory Protection | If handling the powder form and there is a risk of inhalation, a NIOSH-approved respirator is necessary. |
Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.
Operational and Handling Plan
Strict adherence to the following procedures will ensure the safe handling of this compound in a laboratory setting.
Engineering Controls:
-
Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.
-
Use a well-ventilated fume hood for all manipulations of this compound to minimize inhalation exposure.
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is correctly worn.
-
Weighing and Transfer: Conduct weighing and transferring of the compound within a fume hood to contain any dust or aerosols.
-
Solution Preparation: When dissolving this compound, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[1][2][3] Do not eat, drink, or smoke in the laboratory area.[4]
Storage:
-
Keep the container in a dry, cool, and well-ventilated place.[1]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]
Emergency Procedures
In the event of accidental exposure or a spill, immediate action is critical.
| Incident | First-Aid Measures |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[2][3] |
| Skin Contact | Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.[1][2][3][4] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2][3] |
| Ingestion | Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.[1][2][3][4] |
| Spill | For small spills, carefully absorb with an inert material and place in a suitable container for disposal. For large spills, follow institutional emergency procedures. |
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Characterization:
-
While not specifically listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), any waste containing this compound should be treated as potentially hazardous due to its irritant properties.
Disposal Procedures:
-
Unused Product: Unused this compound should be disposed of as chemical waste. Do not dispose of it with household garbage or allow it to reach the sewage system.[5]
-
Contaminated Materials: All materials that have come into contact with this compound, including gloves, filter paper, and containers, should be collected in a designated, labeled hazardous waste container.
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. Once decontaminated, the container can be disposed of according to institutional guidelines.
-
Waste Vendor: All waste must be disposed of through a licensed hazardous waste disposal company, in accordance with all federal, state, and local regulations.[1][2][3]
Experimental Workflow
The following diagram illustrates the standard operating procedure for safely handling this compound in a research setting.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
